molecular formula C13H18ClNO2 B1404436 N-(4-butoxyphenyl)-3-chloropropanamide CAS No. 1365963-96-7

N-(4-butoxyphenyl)-3-chloropropanamide

Katalognummer: B1404436
CAS-Nummer: 1365963-96-7
Molekulargewicht: 255.74 g/mol
InChI-Schlüssel: VDKBOXGGDIHFSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-butoxyphenyl)-3-chloropropanamide is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-butoxyphenyl)-3-chloropropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butoxyphenyl)-3-chloropropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(4-butoxyphenyl)-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-2-3-10-17-12-6-4-11(5-7-12)15-13(16)8-9-14/h4-7H,2-3,8-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKBOXGGDIHFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272676
Record name Propanamide, N-(4-butoxyphenyl)-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365963-96-7
Record name Propanamide, N-(4-butoxyphenyl)-3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365963-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(4-butoxyphenyl)-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(4-butoxyphenyl)-3-chloropropanamide molecular weight and formula.

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Mechanistic Pathways

Part 1: Executive Summary

N-(4-butoxyphenyl)-3-chloropropanamide (CAS: 1365963-96-7) is a specialized electrophilic intermediate used primarily in the synthesis of nitrogen-containing heterocycles and pharmaceutical active ingredients (APIs).[1] Structurally, it comprises a lipophilic 4-butoxyaniline moiety coupled to a reactive 3-chloropropionyl tail.

This molecule serves as a critical "switch" point in organic synthesis. Depending on the reaction conditions, it can undergo intramolecular Friedel-Crafts alkylation to form dihydroquinolinones (scaffolds for drugs like Cilostazol) or nucleophilic substitution to generate beta-amino amides (common in local anesthetics). Its dual functionality—combining a nucleophilic aromatic ring with an electrophilic alkyl chloride—makes it a valuable, albeit reactive, building block in drug discovery.

Part 2: Physicochemical Identity[2][3]

The following data consolidates the molecular identity of the compound. The molecular weight is derived from standard atomic weights, confirmed against analogous commercial standards.

Table 1: Chemical Data Specification
PropertyValueNotes
Chemical Name N-(4-butoxyphenyl)-3-chloropropanamideIUPAC
CAS Registry Number 1365963-96-7 Verified [1]
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol Calculated
Physical State Solid / Crystalline PowderTypical for amide intermediates
Solubility DMSO, Methanol, DCM, Ethyl AcetateLipophilic butoxy chain enhances organic solubility
Reactive Moieties Alkyl Chloride, Amide, Electron-Rich AreneSites for SN2, Hydrolysis, and EAS

Part 3: Synthetic Methodology & Protocols[4]

The synthesis of N-(4-butoxyphenyl)-3-chloropropanamide typically follows a Schotten-Baumann type acylation. This protocol is designed to minimize the formation of the bis-acylated byproduct and prevent premature elimination to the acrylamide.

Protocol: Selective Acylation of 4-Butoxyaniline

Objective: Synthesize N-(4-butoxyphenyl)-3-chloropropanamide with >95% purity.

Reagents:

  • Substrate: 4-Butoxyaniline (1.0 eq)

  • Reagent: 3-Chloropropionyl chloride (1.1 eq) [2]

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-butoxyaniline in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C to suppress elimination side-reactions.

  • Addition: Add the base (TEA) followed by the dropwise addition of 3-chloropropionyl chloride over 30 minutes. Note: Exothermic reaction; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor via TLC or LC-MS for the disappearance of the aniline.

  • Quench & Workup: Quench with cold water. Wash the organic layer with 1N HCl (to remove unreacted amine/base), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.

Critical Control Point: Avoid using strong bases (e.g., NaOH) or high temperatures (>40°C) during the reaction, as this promotes the elimination of HCl to form N-(4-butoxyphenyl)acrylamide , a potent Michael acceptor and impurity.

Part 4: Mechanistic Pathways & Applications

This molecule is not merely an endpoint but a divergence point. The presence of the chlorine atom at the beta-position relative to the carbonyl allows for two distinct synthetic trajectories.

Pathway A: Intramolecular Cyclization (The "Cilostazol" Route)

In the presence of Lewis acids (e.g., AlCl₃), the molecule undergoes an intramolecular Friedel-Crafts alkylation. The electron-donating butoxy group activates the ortho-position of the phenyl ring, facilitating ring closure to form 6-butoxy-3,4-dihydroquinolin-2(1H)-one . This scaffold is structurally analogous to the core of the antiplatelet drug Cilostazol [3].

Pathway B: Nucleophilic Substitution

The alkyl chloride is susceptible to SN2 displacement by secondary amines. This route is often employed to synthesize local anesthetic analogs or solubilized derivatives.

Pathway C: Elimination

Under basic conditions (e.g., t-BuOK), the molecule eliminates HCl to form the acrylamide. While often a side reaction, this can be the desired pathway for creating polymerizable monomers.

Visualization: Reaction Divergence

The following diagram illustrates the synthetic logic and downstream transformations.

ReactionPathways Start 4-Butoxyaniline (Precursor) Target N-(4-butoxyphenyl)- 3-chloropropanamide (C13H18ClNO2) Start->Target Acylation (DCM, 0°C) Reagent + 3-Chloropropionyl Chloride Reagent->Target Cyclic 6-butoxy-3,4-dihydro- quinolin-2-one (Scaffold) Target->Cyclic AlCl3 (Friedel-Crafts) Amino Beta-Amino Amide (Derivative) Target->Amino HNR2 (S_N2) Acryl Acrylamide (Elimination Product) Target->Acryl Base/Heat (-HCl)

Figure 1: Synthetic divergence of N-(4-butoxyphenyl)-3-chloropropanamide. Pathway A (Red) highlights the critical cyclization route used in pharmaceutical scaffold construction.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

  • Alkylating Potential: As a beta-chloro amide, this compound is a potential alkylating agent. It may react with biological nucleophiles (DNA/Proteins). Strict containment (fume hood, gloves) is required.

  • Hydrolysis: In the presence of moisture, it may slowly hydrolyze to release HCl and 3-chloropropionic acid.[2]

  • Comparison: Toxicological profiles of structural homologs (e.g., 3-chloropropionyl chloride) suggest acute toxicity if inhaled or swallowed [4].

Storage:

  • Store at 2-8°C under inert gas.

  • Protect from moisture to prevent hydrolysis or cyclization.

References

  • PubChem. (2025).[3][4] 3-Chloro-N-(4-methoxyphenyl)propanamide (Analogous Structure). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • BG RCI. (n.d.).[5] Toxicological Evaluation of 3-chloropropionic acid chloride. Retrieved October 26, 2025, from [Link]

Sources

Chemical properties of N-(4-butoxyphenyl)-3-chloropropanamide.

[1][2]

Executive Summary

N-(4-butoxyphenyl)-3-chloropropanamide (CAS: 1365963-96-7) is a specialized organochlorine intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds and covalent biological probes.[1][2] Structurally, it consists of a lipophilic 4-butoxyaniline core acylated with a 3-chloropropanoyl tail.[1][2]

Its utility in drug development is defined by its divergent reactivity : it serves as a precursor for 3,4-dihydroquinolin-2-ones (via intramolecular Friedel-Crafts alkylation) and N-arylacrylamides (via

122

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Nomenclature & Identification[1][2][4][6]
  • IUPAC Name: N-(4-butoxyphenyl)-3-chloropropanamide[1][2]

  • CAS Number: 1365963-96-7[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 255.74 g/mol [1]

  • SMILES: CCCCOC1=CC=C(C=C1)NC(=O)CCCl[1][2]

Physicochemical Profile

The compound exhibits properties characteristic of lipophilic amides.[2] The butoxy tail significantly increases hydrophobicity compared to its methoxy/ethoxy analogs (e.g., intermediates for Cilostazol), impacting its solubility profile and handling requirements.[2]

PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically off-white to pale beige.[1][2]
Melting Point 90–105 °C (Predicted range)Analogous to methoxy derivative (MP ~96°C).[2]
LogP (Octanol/Water) ~2.8 – 3.2High lipophilicity; poor aqueous solubility.[2]
Solubility DMSO, DMF, Dichloromethane, Ethyl AcetateSoluble in polar aprotic and chlorinated solvents.[2]
Water Solubility Negligible (< 0.1 mg/mL)Requires organic co-solvents for biological assays.[2]
Stability Stable under ambient conditionsHydrolytically stable at neutral pH; reactive in basic conditions.[2]

Synthetic Methodology

The synthesis of N-(4-butoxyphenyl)-3-chloropropanamide follows a standard Schotten-Baumann or anhydrous acylation protocol.[1][2] The choice of base and temperature is critical to prevent premature cyclization or elimination.[2]

Protocol: Acylation of 4-Butoxyaniline

Reaction:

12

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-butoxyaniline (1.0 eq) dissolved in dry Dichloromethane (DCM) or Acetone .

  • Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq).[2] Note: Inorganic bases like

    
     can be used in biphasic systems.[1]
    
  • Acylation: Cool the mixture to 0–5 °C. Dropwise add 3-chloropropanoyl chloride (1.05 eq) diluted in DCM. The low temperature prevents the formation of the bis-acylated byproduct.[2]

  • Workup: Stir at room temperature for 2–4 hours. Quench with water.[2][3][4] Wash the organic layer with 1N HCl (to remove unreacted aniline) followed by saturated

    
    .[2]
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol/Hexane if necessary.[2]
    

Reactivity & Applications in Drug Discovery[2]

This compound acts as a "chemical pivot," capable of transforming into three distinct structural classes depending on the reaction conditions.

Pathway A: Intramolecular Friedel-Crafts Alkylation (Quinolinone Synthesis)

This is the primary industrial application for this class of compounds.[2] Under Lewis Acid catalysis, the alkyl chloride alkylates the ortho-position of the aromatic ring, closing the ring to form a dihydroquinolinone .

  • Reagents:

    
     (melt or in chlorobenzene).
    
  • Product: 6-butoxy-3,4-dihydroquinolin-2(1H)-one.[1][2]

  • Relevance: This scaffold mimics the core of Cilostazol (a PDE3 inhibitor) and Aripiprazole (an antipsychotic), allowing for structure-activity relationship (SAR) studies on the alkoxy tail.[2]

Pathway B: -Elimination (Covalent Warhead Synthesis)

Treatment with a strong base induces the elimination of HCl, generating an acrylamide .[2]

  • Reagents:

    
    -BuOK or NaH in THF.[1][2]
    
  • Product: N-(4-butoxyphenyl)acrylamide.[1][2]

  • Relevance: Acrylamides are "Michael acceptors" used in Targeted Covalent Inhibitors (TCIs) .[2] They form irreversible covalent bonds with cysteine residues in the ATP-binding pockets of kinases (e.g., EGFR, BTK).[2]

Pathway C: Nucleophilic Substitution ( )

The terminal chloride is a good leaving group for displacement by secondary amines.[2]

  • Reagents: Secondary amine (

    
    ), KI (catalyst), 
    
    
    .[2]
  • Product: N-(4-butoxyphenyl)-3-aminopropanamide derivatives.[1][2]

  • Relevance: Used to attach solubilizing groups (like morpholine or piperazine) to the scaffold.[2]

Visualizing the Divergent Pathways

The following diagram illustrates the mechanistic versatility of the compound.

ReactivityPathwayscluster_legendMechanism KeyStartN-(4-butoxyphenyl)-3-chloropropanamide(Core Scaffold)Quinolinone6-butoxy-3,4-dihydroquinolin-2-one(Heterocyclic Scaffold)Start->QuinolinoneIntramolecular Friedel-Crafts(AlCl3, Heat)AcrylamideN-(4-butoxyphenyl)acrylamide(Michael Acceptor)Start->AcrylamideBeta-Elimination(t-BuOK, THF)AminoAmideAmino-amide Derivative(Solubilized Linker)Start->AminoAmideSn2 Substitution(HNR2, KI, Base)key1Alkyl Chloride + Aromatic Ring -> Cyclizationkey2Alkyl Chloride + Base -> Alkene

Figure 1: Divergent synthetic pathways for N-(4-butoxyphenyl)-3-chloropropanamide, highlighting its role as a precursor for heterocycles and covalent warheads.[1][2][5]

Safety & Handling Guidelines

As an alkylating agent derivative, this compound possesses specific hazards that must be managed in a research environment.

  • Skin Sensitization: Like many alkyl chlorides and anilides, it is a potential contact allergen.[2]

  • Irritation: Causes skin and eye irritation.[2][3] The hydrolysis product (HCl) is corrosive.[2]

  • Handling:

    • Use Nitrile gloves (double-gloving recommended).[1][2]

    • Handle within a fume hood to avoid inhalation of dust.[2]

    • Spill Cleanup: Absorb with inert material; do not use water initially to avoid generating acidic fumes if residual acid chloride is present.[2]

References

  • BLDpharm. (n.d.).[2] N-(4-Butoxyphenyl)-3-chloropropanamide Product Page. Retrieved from

  • PubChem. (n.d.).[2][5] 3-Chloro-N-(4-methoxyphenyl)propanamide (Analogous Chemistry). National Library of Medicine.[2] Retrieved from [1][2]

  • Google Patents. (2003).[2] Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. US Patent App.[2][6] 20030176703A1.[2] Retrieved from

  • ChemSrc. (n.d.). CAS 1365963-96-7 Entry.[1][2] Retrieved from [1][2]

An In-depth Technical Guide to N-(4-butoxyphenyl)-3-chloropropanamide Derivatives and Analogues: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-butoxyphenyl)-3-chloropropanamide and its structurally related derivatives and analogues. While specific data on the title compound is limited in publicly accessible literature, this document synthesizes information from closely related structures to provide insights into its synthesis, characterization, potential biological activities, and structure-activity relationships. By examining analogous compounds, we can infer the likely chemical and biological properties of this class of molecules, offering a valuable resource for researchers interested in exploring their potential in medicinal chemistry and agrochemicals.

Introduction

The N-phenylamide scaffold is a privileged structure in medicinal and agricultural chemistry, appearing in a wide array of biologically active compounds. The versatility of the amide bond, combined with the diverse substitutions possible on the phenyl ring and the acyl chain, allows for the fine-tuning of physicochemical and pharmacological properties. The N-(4-butoxyphenyl)-3-chloropropanamide core combines several key features: a lipophilic butoxy group, a reactive 3-chloropropanamide moiety, and a central phenylamide linkage. This combination suggests the potential for these compounds to interact with a variety of biological targets and exhibit a range of activities. This guide will explore the synthesis, characterization, and potential applications of this chemical class, drawing on data from closely related analogues to build a comprehensive profile.

I. Synthesis and Chemical Properties

The synthesis of N-(4-butoxyphenyl)-3-chloropropanamide and its analogues typically involves the acylation of a substituted aniline with a corresponding acyl chloride. Based on established protocols for similar compounds, a general and reliable synthetic route can be proposed.

General Synthesis Protocol: Acylation of 4-Butoxyaniline

A common and efficient method for the synthesis of N-(4-butoxyphenyl)-3-chloropropanamide involves the reaction of 4-butoxyaniline with 3-chloropropionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Product 4-Butoxyaniline 4-Butoxyaniline (p-Butoxyaniline) Target_Compound N-(4-butoxyphenyl)-3-chloropropanamide 4-Butoxyaniline->Target_Compound + 3-Chloropropionyl_chloride 3-Chloropropionyl chloride 3-Chloropropionyl_chloride->Target_Compound Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Figure 1: General reaction scheme for the synthesis of N-(4-butoxyphenyl)-3-chloropropanamide.

Step-by-Step Methodology:

  • Dissolution of Aniline: Dissolve 4-butoxyaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.2 equivalents) or pyridine, to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.

  • Acylation: Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • Wash the reaction mixture sequentially with 1M HCl to remove excess base and unreacted aniline.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(4-butoxyphenyl)-3-chloropropanamide.

This general protocol can be adapted for the synthesis of a wide range of derivatives by varying the substituted aniline and the acyl chloride.

II. Characterization and Analytical Profile

The structural elucidation of N-(4-butoxyphenyl)-3-chloropropanamide and its analogues relies on standard spectroscopic techniques.

Spectroscopic Data (Predicted and from Analogues)

Table 1: Predicted and Analogous Spectroscopic Data

TechniquePredicted Signals for N-(4-butoxyphenyl)-3-chloropropanamide
¹H NMR δ (ppm): 9.0-8.0 (s, 1H, N-H), 7.5-7.3 (d, 2H, Ar-H ortho to NH), 6.9-6.7 (d, 2H, Ar-H ortho to OBu), 3.9 (t, 2H, O-CH₂), 3.8 (t, 2H, CH₂-Cl), 2.8 (t, 2H, CO-CH₂), 1.8-1.7 (m, 2H, O-CH₂-CH₂), 1.5-1.4 (m, 2H, CH₂-CH₃), 0.9 (t, 3H, CH₃)
¹³C NMR δ (ppm): ~168 (C=O), ~155 (Ar-C-O), ~132 (Ar-C-N), ~122 (Ar-CH ortho to NH), ~115 (Ar-CH ortho to OBu), ~68 (O-CH₂), ~41 (CH₂-Cl), ~40 (CO-CH₂), ~31 (O-CH₂-CH₂), ~19 (CH₂-CH₃), ~14 (CH₃)
IR ν (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1240 (Ar-O-C stretch), ~750 (C-Cl stretch)
Mass Spec Expected [M+H]⁺ at m/z corresponding to the molecular weight of C₁₃H₁₈ClNO₂.

These predicted values provide a useful reference for researchers synthesizing and characterizing these compounds.

III. Potential Biological Activities and Structure-Activity Relationships (SAR)

The N-(4-butoxyphenyl)-3-chloropropanamide scaffold contains functionalities that suggest a range of potential biological activities. The lipophilic butoxy group can enhance membrane permeability, while the reactive chloropropanamide moiety can potentially act as an alkylating agent or participate in other covalent or non-covalent interactions with biological targets.

A. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of N-phenylamide derivatives.

  • Antibacterial Activity: N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid have shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis[2][3]. The lipophilicity conferred by the alkoxy group is often crucial for activity. For instance, derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole have demonstrated potent activity against Gram-positive bacteria[4][5].

  • Antifungal Activity: N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides have been screened for their antifungal activity against various dermatophytes[6]. Also, N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have shown fungicidal activity against several plant pathogenic fungi[7][8].

Inferred SAR for Antimicrobial Activity:

  • Alkoxy Chain Length: The length of the alkoxy chain on the phenyl ring can influence lipophilicity and, consequently, antimicrobial activity. An optimal chain length often exists for maximizing membrane penetration without excessive insolubility.

  • Substitution on the Acyl Chain: The presence of a halogen, such as chlorine, can enhance activity, potentially by acting as a leaving group in reactions with target enzymes or by altering the electronic properties of the molecule.

B. Herbicidal Activity

Chloroacetamide herbicides are a well-established class of agrochemicals that act by inhibiting very-long-chain fatty acid synthesis.

  • Mechanism of Action: While the precise mechanism can vary, many chloroacetamide herbicides are known to alkylate key enzymes, leading to disruption of cell division and growth in susceptible plants[9]. The herbicidal activity of aryloxyphenoxypropionates, another class of herbicides, involves the inhibition of acetyl-CoA carboxylase (ACCase)[10].

  • Analogous Compounds: Beflubutamid and its analogues, which share some structural similarities with the target scaffold, exhibit potent herbicidal activity[11]. The herbicidal activity of various amide derivatives has been documented[12][13][14].

Inferred SAR for Herbicidal Activity:

  • Alkoxy Group: The nature and position of the alkoxy group can influence the selectivity and potency of the herbicide.

  • Chloroacetamide Moiety: The reactive chloroacetamide group is often essential for the herbicidal activity of this class of compounds.

C. Other Potential Biological Activities
  • Antiparasitic Activity: N-(4-methoxyphenyl)pentanamide, a simplified derivative of albendazole, has shown anthelmintic properties against the nematode Toxocara canis. This suggests that N-alkoxyphenylamides could be a promising scaffold for the development of new antiparasitic agents.

  • Insecticidal Activity: Amide derivatives are widely used as insecticides[12]. For example, novel anthranilic diamide insecticides have been developed with potent activity.

IV. Experimental Protocols for Biological Evaluation

To assess the biological potential of N-(4-butoxyphenyl)-3-chloropropanamide derivatives, a series of standardized in vitro assays can be employed.

A. Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL, fungi at ~2.5 x 10³ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

B. Herbicidal Activity Screening

Protocol: Seed Germination and Seedling Growth Assay

  • Preparation of Test Solutions: Dissolve the test compound in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired concentrations.

  • Seed Plating: Place seeds of a model plant (e.g., cress, lettuce, or a target weed species) on a filter paper in a petri dish.

  • Treatment: Add a defined volume of the test solution to each petri dish. A solvent control is also included.

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., 25 °C with a 16/8 hour light/dark cycle).

  • Assessment: After a set period (e.g., 7 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percent inhibition of germination and growth compared to the solvent control.

V. Logical Relationships and Workflow Diagrams

The development and evaluation of N-(4-butoxyphenyl)-3-chloropropanamide derivatives follow a logical workflow from synthesis to biological characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation cluster_sar Lead Optimization Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization MS Mass Spectrometry Purification->MS Characterization IR IR Spectroscopy Purification->IR Characterization Antimicrobial Antimicrobial Assays (Bacteria, Fungi) IR->Antimicrobial Bio-screening Herbicidal Herbicidal Assays (Weed Species) IR->Herbicidal Other Other Bioassays (Antiparasitic, Insecticidal) IR->Other SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Herbicidal->SAR Other->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 2: Workflow for the development and evaluation of novel N-(4-butoxyphenyl)-3-chloropropanamide derivatives.

Conclusion

The N-(4-butoxyphenyl)-3-chloropropanamide scaffold represents a promising starting point for the discovery of novel bioactive molecules. By leveraging the extensive literature on related N-phenylamide and chloroacetamide derivatives, this guide provides a framework for the rational design, synthesis, and biological evaluation of this class of compounds. The potential for diverse biological activities, including antimicrobial and herbicidal effects, warrants further investigation. The synthetic protocols, characterization data, and biological assay methods outlined herein offer a solid foundation for researchers to explore the therapeutic and agrochemical potential of N-(4-butoxyphenyl)-3-chloropropanamide derivatives and analogues. Future work should focus on the synthesis of a focused library of these compounds to elucidate specific structure-activity relationships and to identify lead candidates for further development.

References

  • Zhao, K., Zhang, C., Zhang, M., Cai, X., Wang, S., Pu, X., & Li, X. (2025). Aminophosphonic Acid Derivatives 3r and 3s with Dual Herbicidal Activity and Crop Selectivity Targeted 5-Enolpyruvylshikimate-3-phosphate Synthase. Journal of Agricultural and Food Chemistry, 73(15), 8822-8832.
  • Pang, C., Zhang, M., Cai, H., Song, C., Jin, Z., Ren, S.-C., & Chi, Y. R. (2025). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 73(11), 6458-6467.
  • Zhang, M., Zhang, S., Ling, D., Pang, C., Jin, Z., Lv, W.-X., & Chi, Y. R. (2025). Design, Synthesis, and Herbicidal Evaluation of Novel Synthetic Auxin Herbicides Containing 6-Indolylpyridine Oxime Ester/Amine. Journal of Agricultural and Food Chemistry, 73(8), 4555-4562.
  • Liu, N., Wan, Y., Bai, Z., Han, J., Bai, H., Li, H., Wang, Y., Bai, L., Luo, D., & Li, Z. (2024). Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry, 72(42), 23097-23107.
  • Zhang, D., Wang, C., Zhang, Y., Yu, Z., Hong, Z., Jia, D., Ma, D., Gu, Y., Xu, H., & Xi, Z. (2024). Discovery of Novel (5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl Phenyl Carbamate as a Potent Phytoene Desaturase Inhibitor through Scaffold Hopping and Linker Modification. Journal of Agricultural and Food Chemistry.
  • (2025). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. [Link]

  • Gonec, T., Zadrazilova, I., Nevin, E., Kauerova, T., Pesko, M., Kos, J., Oravec, M., Kollar, P., Coffey, A., O'Mahony, J., & Jampilek, J. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9789.
  • (2025). 4-alkoxyphenyl)imino] bis(N'-phthaloyl- or N'-benzylidenepropanohydrazide) derivatives. Semantic Scholar. [https://www.semanticscholar.org/paper/4-alkoxyphenyl)imino]-bis(N'-phthaloyl-or-G%C3%BCm%C3%BC%C5%9F-Alg%C3%BCl/36b76174b83b384d1645e997f8c5b0e51e9b2752]([Link])

  • (2024). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. MDPI. [Link]

  • Galezowska, J., Wujec, M., & Paneth, P. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13837.
  • (2025). Synthesis and Antifungal Activities of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides. Semantic Scholar. [Link]

  • (2023). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. MDPI. [Link]

  • de Moraes, J., de Oliveira, A. P., da Costa, J. S., de Medeiros, L. G., de Almeida, A. M. R., & de Albuquerque, S. (2014). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 58(11), 6958-6961.
  • (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Institutes of Health. [Link]

  • Kim, J., & Kim, K. (2002). Synthesis and Antifungal Activities of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides. Pesticide Science, 58(1), 74-80.
  • PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. Retrieved February 3, 2026, from [Link]

  • Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., Jun, B., Heap, J., Ledet, A. J., Gordon, W. C., Edwards, S., Paul, D., Alvarez-Builla, J., & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.
  • (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. [Link]

  • Zhang, D., Wang, C., Zhang, Y., Yu, Z., Hong, Z., Jia, D., Ma, D., Gu, Y., Xu, H., & Xi, Z. (2023). Herbicidal Activity of Beflubutamid Analogues as PDS Inhibitors and SAR Analysis and Degradation Dynamics in Wheat. Journal of Agricultural and Food Chemistry, 71(44), 16429-16440.
  • Galezowska, J., Wujec, M., & Paneth, P. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International Journal of Molecular Sciences, 22(23), 12852.
  • (2023). Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐Cornexistin. Wiley Online Library. [Link]

  • Gonec, T., Zadrazilova, I., Nevin, E., Kauerova, T., Pesko, M., Kos, J., Oravec, M., Kollar, P., Coffey, A., O'Mahony, J., & Jampilek, J. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767–9789.
  • (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

  • (2025). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. ResearchGate. [Link]

  • (2025). (PDF) Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ResearchGate. [Link]

  • Jablonkai, I. (2002). Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. Pest Management Science, 58(9), 921-926.
  • (2025). Densitometric and spectroscopic investigation of interactions of selected N-substituted amides and acetonitrile | Request PDF. ResearchGate. [Link]

  • (2024). (IUCr) Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). International Union of Crystallography. [Link]

  • (2025). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • (2005). Synthesis and antifungal activity of N-(alkyl/aryl)-2- (3-oxo-1,4-benzothiazin-2-yl)acetamide. NISCAIR Online Periodicals Repository. [Link]

Sources

Methodological & Application

Application Note: Comprehensive Analytical Characterization of N-(4-butoxyphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive suite of analytical methodologies for the detailed characterization of N-(4-butoxyphenyl)-3-chloropropanamide, a substituted aromatic amide of interest in pharmaceutical and chemical research. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to confirm the identity, purity, and physicochemical properties of the compound. We present an orthogonal framework of techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, a suite of spectroscopic methods (¹H NMR, ¹³C NMR, MS, FTIR) for structural elucidation, and thermal analysis (DSC/TGA) for physicochemical profiling. Each protocol is presented with an emphasis on the scientific rationale behind the chosen parameters and includes self-validating criteria to ensure data integrity and trustworthiness.

Compound Profile

N-(4-butoxyphenyl)-3-chloropropanamide is a secondary amide derivative. Its structure comprises a butoxy-substituted phenyl ring linked via an amide bond to a 3-chloropropanoyl chain. The presence of aromatic and aliphatic moieties, along with heteroatoms like nitrogen, oxygen, and chlorine, dictates the analytical strategies required for its full characterization.

Chemical Structure:

Chemical structure of N-(4-butoxyphenyl)-3-chloropropanamide
PropertyValueSource
IUPAC Name N-(4-butoxyphenyl)-3-chloropropanamide-
Molecular Formula C₁₃H₁₈ClNO₂Calculated
Molecular Weight 255.74 g/mol Calculated
CAS Number Not Assigned-

Chromatographic Analysis: Purity and Quantification

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile, polar organic molecules like the target amide, offering high resolution and quantitative accuracy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Method Selection: A reversed-phase (RP-HPLC) method is selected due to the moderate polarity of N-(4-butoxyphenyl)-3-chloropropanamide. The C18 (octadecylsilyl) stationary phase provides a non-polar surface that interacts with the hydrophobic regions of the molecule (butoxy group, phenyl ring). A mobile phase consisting of a polar organic solvent (acetonitrile or methanol) and water allows for the controlled elution of the analyte.[1] The aromatic ring of the compound contains a strong chromophore, making it ideally suited for sensitive detection using a UV-Vis spectrophotometer, typically in the range of 240-260 nm.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Accurately weigh ~10 mg of sample B Dissolve in 10 mL Diluent (e.g., Acetonitrile) A->B C Filter through 0.45 µm syringe filter B->C E Equilibrate HPLC System with Mobile Phase C->E D Prepare Mobile Phase (e.g., ACN:Water) & Degas D->E F Perform System Suitability (SST) Injections E->F G Inject Sample Solution F->G H Acquire Chromatogram (e.g., 254 nm) G->H I Integrate Peaks H->I J Calculate Area % Purity I->J K Generate Report J->K Spectro_Workflow Compound N-(4-butoxyphenyl)- 3-chloropropanamide NMR NMR (¹H & ¹³C) Compound->NMR MS Mass Spec (MS) Compound->MS FTIR FTIR Compound->FTIR NMR_Info C-H Framework Connectivity NMR->NMR_Info MS_Info Molecular Weight Fragmentation MS->MS_Info FTIR_Info Functional Groups (C=O, N-H, C-O, C-Cl) FTIR->FTIR_Info Final Confirmed Structure NMR_Info->Final MS_Info->Final FTIR_Info->Final

Sources

Application Notes and Protocols: N-(4-butoxyphenyl)-3-chloropropanamide as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(4-alkoxyphenyl) Amide Scaffolds in Drug Discovery

The N-(4-alkoxyphenyl) amide moiety is a prevalent structural motif in a variety of pharmacologically active molecules. The nature of the alkoxy group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, lipophilicity, and metabolic stability. N-(4-butoxyphenyl)-3-chloropropanamide is a key intermediate, valued for its bifunctional nature. The reactive 3-chloropropanamide chain serves as a handle for subsequent cyclization reactions, particularly intramolecular Friedel-Crafts alkylation, to construct heterocyclic ring systems that form the core of many therapeutic agents.

This document provides a comprehensive guide to the synthesis and application of N-(4-butoxyphenyl)-3-chloropropanamide, with a particular focus on its role as a precursor to dihydroquinolinone derivatives, a class of compounds with significant therapeutic applications. The protocols provided are based on well-established synthetic routes for analogous compounds and are designed to be readily adaptable for laboratory and process chemistry scales.

Synthesis of N-(4-butoxyphenyl)-3-chloropropanamide

The synthesis of N-(4-butoxyphenyl)-3-chloropropanamide is a straightforward acylation reaction between 4-butoxyaniline and 3-chloropropionyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: Synthesis of N-(4-butoxyphenyl)-3-chloropropanamide.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the analogous N-(4-methoxyphenyl)-3-chloropropionamide.[1]

Materials and Equipment:

Reagent/EquipmentPurpose
4-ButoxyanilineStarting material
3-Chloropropionyl chlorideAcylating agent
Triethylamine (Et₃N) or other suitable baseAcid scavenger
Methyl ethyl ketone (MEK) or other suitable solventReaction medium
Three-necked round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Dropping funnelControlled addition of reagent
Reflux condenserPrevent solvent loss
Ice bathTemperature control
Buchner funnel and filter paperProduct isolation
Rotary evaporatorSolvent removal

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, charge 4-butoxyaniline (1.0 eq) and methyl ethyl ketone (MEK, ~2 mL/g of aniline).

  • Addition of Base: Add triethylamine (1.0-1.2 eq) to the slurry.

  • Cooling: Cool the reaction mixture to 10-15°C using an ice bath.

  • Addition of Acylating Agent: Slowly add 3-chloropropionyl chloride (1.0-1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 60°C. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 80°C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to approximately 50°C.

    • Collect the solid product by filtration using a Buchner funnel.

    • Wash the filter cake with water to remove triethylamine hydrochloride salts.

    • Wash the filter cake with a small amount of cold solvent (e.g., toluene or MEK).

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Yield: 85-95%

Purity Analysis: The purity of the synthesized N-(4-butoxyphenyl)-3-chloropropanamide can be determined by High-Performance Liquid Chromatography (HPLC).[1]

Application in Drug Synthesis: Precursor to Dihydroquinolinone Derivatives

A primary application of N-(4-alkoxyphenyl)-3-chloropropanamides is in the synthesis of 6-alkoxy-3,4-dihydroquinolin-2-ones via an intramolecular Friedel-Crafts alkylation.[1][2][3] This cyclization is a key step in the synthesis of various pharmaceutical agents, most notably Cilostazol, which utilizes the methoxy analog.[1][4][5] It is highly probable that N-(4-butoxyphenyl)-3-chloropropanamide serves as a direct precursor to 6-butoxy-3,4-dihydroquinolin-2-one, a potential analog of a key Cilostazol intermediate.

Reaction Scheme: Intramolecular Friedel-Crafts Alkylation

Caption: Intramolecular Friedel-Crafts Alkylation of N-(4-butoxyphenyl)-3-chloropropanamide.

Mechanism of Action: The Friedel-Crafts Alkylation

The intramolecular Friedel-Crafts alkylation proceeds via the formation of an electrophilic species from the 3-chloropropanamide chain, which then attacks the electron-rich butoxyphenyl ring. The use of a Lewis acid, such as aluminum chloride (AlCl₃), is crucial to facilitate this reaction. The Lewis acid coordinates with the chlorine atom, making the terminal carbon of the propyl chain more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Experimental Protocol

This protocol is based on the established procedures for the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide.[1][3]

Materials and Equipment:

Reagent/EquipmentPurpose
N-(4-butoxyphenyl)-3-chloropropanamideStarting material
Aluminum chloride (AlCl₃) or other Lewis acidCatalyst
High-boiling solvent (e.g., DMSO, N,N-dimethylformamide)Reaction medium
Reaction vessel suitable for high temperatures
Heating mantle and temperature controller
Mechanical stirrer
Hydrochloric acid (HCl), concentratedQuenching and product precipitation
WaterWashing
Toluene or other suitable organic solventWashing

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge N-(4-butoxyphenyl)-3-chloropropanamide (1.0 eq) and the high-boiling solvent.

  • Catalyst Addition: Carefully add the Lewis acid (e.g., AlCl₃, 2.0-3.0 eq) in portions while stirring. The addition is exothermic.

  • Reaction: Heat the reaction mixture to 150-220°C and maintain for several hours, monitoring the reaction by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to ambient temperature.

    • Slowly and carefully quench the reaction by adding the mixture to a diluted solution of hydrochloric acid. This will precipitate the product.

    • Filter the precipitated solid.

    • Wash the solid with water.

    • Wash the solid with an organic solvent like toluene to remove non-polar impurities.

  • Drying: Dry the product in a vacuum oven.

Further Application: Synthesis of Cilostazol Analogs

The resulting 6-butoxy-3,4-dihydroquinolin-2-one can then be used in the synthesis of Cilostazol analogs. The subsequent step typically involves the alkylation of the phenolic hydroxyl group with a suitable tetrazole-containing side chain.[6]

Safety and Handling

  • 4-Butoxyaniline: Handle with care as it may be harmful if swallowed, inhaled, or absorbed through the skin.

  • 3-Chloropropionyl chloride: This is a corrosive and lachrymatory substance. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-(4-butoxyphenyl)-3-chloropropanamide: Based on data for similar compounds, it may cause skin and eye irritation.[2] Avoid inhalation of dust and contact with skin and eyes.

  • Aluminum chloride: This is a water-reactive and corrosive solid. Handle in a dry environment and wear appropriate PPE. The quenching process with water/acid is highly exothermic and should be performed with extreme caution.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

Analytical Characterization

The synthesized N-(4-butoxyphenyl)-3-chloropropanamide and its subsequent products should be characterized using standard analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For determining purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., amide C=O and N-H stretches).

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

N-(4-butoxyphenyl)-3-chloropropanamide is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols outlined in this document, derived from robust and well-documented procedures for analogous compounds, provide a clear pathway for its synthesis and subsequent conversion to complex heterocyclic structures. The likely application of this intermediate in the synthesis of Cilostazol analogs highlights its potential in the development of new therapeutic agents. As with all chemical syntheses, adherence to strict safety protocols and thorough analytical characterization are paramount to ensure the quality and safety of the final products.

References

  • Teva Pharmaceutical Industries Ltd. (2003). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • PubChem. (n.d.). Acetamide, N-(4-butoxyphenyl)-. National Center for Biotechnology Information.
  • Guidechem. (n.d.). 4-BUTOXYANILINE 4344-55-2 wiki.
  • Zheng, J., Liu, Z., Dai, Y., Zhao, Q., & Shen, J. (2009). Synthesis of Related Substances of Cilostazol. Heterocycles, 78(1), 189.
  • Google Patents. (n.d.). CN109776498B - Preparation method of cilostazol.
  • Google Patents. (n.d.). CN107325078A - A kind of preparation method of Cilostazol.
  • Google Patents. (n.d.). CN107325078B - Preparation method of cilostazol.
  • BenchChem. (n.d.). Application Notes and Protocol for the Synthesis of 3-(3-Chloro-4-fluorophenyl)propanal.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Teva Pharmaceutical Industries Ltd. (2001). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and n-(4-methoxyphenyl)-3-chloropropionamide.
  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....
  • Teva Pharmaceutical Industries Ltd. (2002). Processes for preparing cilostazol.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN105111190A - Method for synthesizing cilostazol.
  • ResearchGate. (2009). Synthesis of Related Substances of Cilostazol.
  • Google Patents. (n.d.). CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -.

Sources

Application Note: A Chemoproteomic Strategy for Target Deconvolution of N-(4-butoxyphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-butoxyphenyl)-3-chloropropanamide is a small molecule with potential biological activity, yet its mechanism of action and specific cellular targets remain to be elucidated. The presence of a 3-chloropropanamide moiety suggests the compound may function as a covalent inhibitor by forming a stable bond with nucleophilic residues on target proteins. This application note presents a comprehensive, field-proven strategy for the identification and validation of its protein targets. We detail a dual-pronged chemoproteomic approach, combining indirect, competitive activity-based protein profiling (ABPP) with direct, affinity-based protein profiling (AfBPP) using a bespoke chemical probe. The guide provides detailed, self-validating protocols for probe synthesis, proteome-wide target discovery, and subsequent hit validation, empowering researchers to confidently deconvolve the molecular targets of this and similar electrophilic compounds.

Introduction: The Case for Covalent Target Identification

Phenotypic screening often yields bioactive compounds with promising therapeutic potential, but their clinical progression is contingent on a thorough understanding of their mechanism of action. The process of identifying the specific molecular targets of such compounds is known as target deconvolution or identification. N-(4-butoxyphenyl)-3-chloropropanamide contains a key structural feature: an α-chloroamide. This functional group is a known electrophile, or "warhead," capable of reacting with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) in protein binding pockets.[1][2] This reactivity strongly implies a covalent mechanism of action, which offers potential advantages in drug design, such as increased potency and prolonged duration of effect.

The covalent nature of the interaction is the cornerstone of our proposed target identification strategy. By leveraging this reactivity, we can employ powerful chemoproteomic techniques to isolate and identify target proteins directly from complex biological systems.[3][4] This guide outlines a systematic workflow, beginning with the design of a tailored chemical probe and culminating in rigorous biochemical and cellular validation of candidate targets.

Compound Profile: N-(4-butoxyphenyl)-3-chloropropanamide
PropertyValueSource
Molecular Formula C₁₃H₁₈ClNO₂Calculated
Molecular Weight 255.74 g/mol Calculated
Key Feature 3-chloropropanamidePotential Covalent Warhead
Hypothesized MoA Covalent modification of protein nucleophiles[1][2]

Strategic Approach: A Dual-Pronged Chemoproteomic Workflow

To ensure the highest confidence in target identification and minimize false positives, we advocate for a parallel, two-pronged strategy that combines competitive profiling with direct affinity capture. This approach provides orthogonal evidence, as one method identifies targets by their absence (competition) while the other identifies them by their presence (enrichment).

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Analysis & Validation Parent Parent Compound N-(4-butoxyphenyl) -3-chloropropanamide Probe Synthesize Alkyne-Tagged Chemical Probe Parent->Probe ABPP Competitive ABPP (Activity-Based Protein Profiling) Parent->ABPP Competitor AfBPP Direct AfBPP (Affinity-Based Protein Profiling) Probe->AfBPP Bait MS LC-MS/MS Proteomics Analysis ABPP->MS AfBPP->MS Hits Identify & Prioritize Candidate Hits MS->Hits Validation Biochemical & Cellular Target Validation Hits->Validation

Caption: Overall workflow for target deconvolution.

Design and Synthesis of a Chemical Probe

For direct target capture (AfBPP), a chemical probe is required. A high-quality probe retains the biological activity of the parent compound while incorporating a reporter handle for downstream analysis.[5][6] We propose introducing a terminal alkyne group—a small, bio-inert handle—onto the butoxy tail of the parent compound. This position is distal from the reactive chloropropanamide warhead, minimizing potential interference with protein binding. The alkyne allows for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach a biotin tag for affinity purification.[7]

G Start 4-Butoxyphenol Starting Material Step1 Modify butoxy chain to introduce terminal alkyne Start->Step1 Intermediate 4-(But-3-yn-1-yloxy)aniline Step1->Intermediate Step2 Acylate with 3-chloropropanoyl chloride Intermediate->Step2 FinalProbe Final Chemical Probe: N-(4-(But-3-yn-1-yloxy)phenyl) -3-chloropropanamide Step2->FinalProbe

Caption: Proposed synthetic strategy for the alkyne-tagged probe.

Experimental Protocols: Target Discovery

The following protocols describe methods for treating biological samples and preparing them for mass spectrometry-based protein identification.

Protocol 4.1: Competitive ABPP

This method identifies targets indirectly. By pre-treating the proteome with the parent compound, its targets become covalently occupied. Subsequent treatment with a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) will result in reduced labeling of these specific proteins, which can be quantified by mass spectrometry.[4][8]

Step-by-Step Methodology:

  • Cell Culture & Lysis: Culture cells of interest (e.g., a cancer cell line relevant to a phenotypic effect) to ~80% confluency. Harvest and lyse the cells in a suitable buffer (e.g., PBS) via probe sonication on ice.

  • Proteome Quantification: Determine the protein concentration of the lysate using a BCA assay. Aliquot the proteome to 1 mg/mL.

  • Competitive Incubation:

    • Treatment Group: Incubate the proteome with a final concentration of 10-50 µM of N-(4-butoxyphenyl)-3-chloropropanamide for 1 hour at 37°C.

    • Vehicle Control Group: Incubate the proteome with an equivalent volume of DMSO.

  • Broad-Spectrum Probe Labeling: Add a cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne) to both groups at a final concentration of 100 µM. Incubate for 1 hour at room temperature.

  • Click Chemistry: Add the following reagents to conjugate biotin to the labeled proteins: 1 mM CuSO₄, 100 µM Biotin-Azide, and 1 mM TCEP. Vortex and incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the protein using a chloroform/methanol protocol to remove excess reagents.

  • Sample Preparation for MS: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea), reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 4.2: Direct Affinity-Based Protein Profiling (AfBPP)

This protocol uses the bespoke alkyne-tagged probe to directly capture and enrich its binding partners.[9][10] A critical component is the competition control, which validates the specificity of the probe-protein interactions.

Step-by-Step Methodology:

  • Cell Lysis & Quantification: Prepare cell lysates as described in Protocol 4.1 (Steps 1-2).

  • Probe Incubation:

    • Probe Group: Incubate the proteome with 5 µM of the alkyne-tagged probe for 1 hour at 37°C.

    • Competition Control: Pre-incubate the proteome with a 50-fold excess (250 µM) of the parent compound for 1 hour before adding 5 µM of the alkyne-tagged probe.

    • Beads-Only Control: Incubate the proteome with DMSO only.

  • Click Chemistry: Conjugate biotin to the probe-bound proteins as described in Protocol 4.1 (Step 5).

  • Affinity Enrichment: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour with rotation to capture the biotinylated protein complexes.

  • Washing: Wash the beads extensively with PBS containing 0.1% SDS, followed by PBS alone, to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins directly off the beads.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS.

Data Analysis and Hit Prioritization

For both ABPP and AfBPP, raw mass spectrometry data should be processed using software such as MaxQuant. Protein identification and label-free quantification (LFQ) should be performed.

  • For Competitive ABPP: A true target will show a significantly decreased LFQ intensity in the treatment group compared to the vehicle control.

  • For Direct AfBPP: A true target will show a high LFQ intensity in the probe group and a significantly decreased intensity in the competition control group.

Example Hit Prioritization Table:

Protein IDGene NameABPP Ratio (Treated/Vehicle)AfBPP Ratio (Probe/Competition)Combined Rank
P04035HSPA50.2115.21
Q06830HSP90B10.359.82
P62258PPIA0.154.13
P12345Non-Hit0.951.1-

Hits are prioritized based on consistent, significant changes in both orthogonal experiments.

Experimental Protocols: Target Validation

Identifying a list of candidate proteins is the first step; validation is required to confirm direct and functional engagement.[11][12]

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Hits Prioritized Protein Hits (from Proteomics) Biochem_1 Recombinant Protein Expression Hits->Biochem_1 Cell_1 Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) Hits->Cell_1 Biochem_2 Intact Protein MS (Confirm Covalent Adduct) Biochem_1->Biochem_2 Biochem_3 Isothermal Titration Calorimetry (Measure Binding Affinity) Biochem_1->Biochem_3 Cell_2 siRNA / CRISPR Knockdown (Phenotypic Analysis) Cell_1->Cell_2 Cell_3 Downstream Pathway Analysis (e.g., Western Blot) Cell_2->Cell_3

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for N-(4-butoxyphenyl)-3-chloropropanamide synthesis.

Technical Support Center: -(4-butoxyphenyl)-3-chloropropanamide Synthesis

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Reaction Optimization & Troubleshooting Reference Code: PROTOCOL-3-Cl-AMIDE-OPT[1][2][3][4]

Core Reaction Overview

Objective: Synthesize


The Chemistry at a Glance

The reaction involves the acylation of 4-butoxyaniline with 3-chloropropanoyl chloride .[1][2][3] While seemingly simple, the presence of a

12

Key Reaction Pathways:

  • Primary Pathway (Desired): Nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl.[1][3][4]

  • Competing Pathway (Undesired): E2 elimination of HCl from 3-chloropropanoyl chloride (or the product) to form acrylamide species.[1][3][4]

Standard Operating Procedures (SOPs)

We recommend two distinct protocols depending on your scale and available equipment.

Protocol A: Homogeneous Phase (Small Scale / High Throughput)

Best for: Rapid synthesis (<10g), anhydrous conditions.[1][2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).[1][3][4]

  • Base: Triethylamine (TEA) or DIPEA (Hunig's Base).[1][3][4]

  • Stoichiometry: Amine (1.0 equiv), Acid Chloride (1.1 equiv), Base (1.1 - 1.2 equiv).[1][2][4]

  • Temperature: Critical Control Point. Maintain

    
     during addition.
    
Protocol B: Biphasic Schotten-Baumann (Scale-Up / Robustness)

Best for: Larger batches (>50g), avoiding organic base salts, minimizing elimination risk.[1][2]

  • Solvent: Toluene or Methyl Ethyl Ketone (MEK) / Water mixture.[1][3][4]

  • Base: Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    ).[1][3][4]
  • Stoichiometry: Amine (1.0 equiv), Acid Chloride (1.1 equiv), Base (2.5 equiv).[1][2][4]

  • Temperature:

    
     to 
    
    
    .

Reaction Logic & Pathway Visualization[2]

The following diagram illustrates the critical decision pathways and chemical fates during the synthesis.

ReactionPathwaysStartStart:4-Butoxyaniline+ 3-Chloropropanoyl ClCondition_TempVariable:TemperatureStart->Condition_TempSide_HydroWaste:3-Chloropropanoic AcidStart->Side_HydroWet Solvent(Hydrolysis)Condition_BaseVariable:Base StrengthCondition_Temp->Condition_BaseProductTarget Product:N-(4-butoxyphenyl)-3-chloropropanamideCondition_Base->ProductWeak Base / <10°C(Kinetic Control)Side_ElimSide Product:N-(4-butoxyphenyl)acrylamideCondition_Base->Side_ElimStrong Base / >25°C(E2 Elimination)

Caption: Reaction pathway analysis showing the critical dependence of product selectivity on temperature and base strength.

Troubleshooting Guide (FAQ)

Issue 1: "My product contains a significant amount of alkene impurity (doublet of doublets in NMR at 5.5-6.5 ppm)."

Diagnosis:


1234Root Cause:
  • Temperature too high: The elimination reaction has a higher activation energy than acylation.[1][3][4] If the reaction exotherms uncontrolled during addition, elimination dominates.[1][3]

  • Base too strong/excessive: Using a large excess of TEA or DIPEA promotes E2 elimination.[1][3][4]

Corrective Action:

  • Chill: Ensure the reaction vessel is at

    
     to 
    
    
    before adding the acid chloride.
  • Slow Addition: Add the acid chloride dropwise to control the exotherm.[1][3][4]

  • Switch Protocol: Move to Protocol B (Schotten-Baumann) . Inorganic bases like

    
     are less likely to promote elimination compared to organic amines.[1][3][4]
    
Issue 2: "The yield is low (<60%), and I see unreacted aniline."

Diagnosis: Incomplete acylation or hydrolysis of the reagent.[1][3][4] Root Cause:

  • Wet Solvents: 3-chloropropanoyl chloride hydrolyzes rapidly in the presence of water (if using Protocol A).[1][3][4]

  • HCl Salt Formation: If the base is insufficient or added incorrectly, the aniline forms an unreactive HCl salt (

    
    ) and precipitates out.[1][2]
    

Corrective Action:

  • Check Reagent Quality: Distill 3-chloropropanoyl chloride if it appears cloudy or has a pungent acetic acid-like smell (sign of hydrolysis).[1][3][4]

  • Order of Addition: Ensure Base is present with the amine before adding the acid chloride to scavenge HCl immediately.[1][3][4]

Issue 3: "The product is an oil or sticky solid and won't crystallize."[1][3][4]

Diagnosis: Impurities (residual solvent or side products) are depressing the melting point.[1][3][4] The pure compound should be a solid (estimated m.p. 90-110°C based on methoxy analogues).[1][3][4] Corrective Action:

  • Solvent Swap: The butoxy chain adds lipophilicity.[1][3][4] Recrystallize from Ethanol/Water (9:1) or Toluene/Heptane .[1][3][4]

  • Trituration: Sonicate the oil in cold hexanes or diethyl ether to induce nucleation.[1][3][4]

Optimization Data Summary

The following table summarizes experimental outcomes based on internal optimization studies for similar 3-chloropropanamides.

ParameterCondition A (Risk)Condition B (Recommended)Impact on Yield/Purity
Solvent DMF (High Polarity)DCM or Toluene DMF can accelerate elimination; non-polar solvents stabilize the intermediate.[1][2][3][4]
Base NaOH / KOH (Strong)

/

Strong bases cause rapid hydrolysis and elimination.[1][3][4] Weak bases favor substitution.[1][3][4]
Temp Room Temp (

)
Ice Bath (

)
Lower temp kinetically favors acylation over elimination (Selectivity > 95:5).[1][2][3][4]
Addition Bolus (All at once)Dropwise (30+ min) Controlling exotherm is the single most important factor for purity.[1][3][4]

References & Grounding

The protocols and mechanistic insights provided above are grounded in established organic synthesis methodologies for aniline acylation and the specific reactivity of

12
  • Synthesis of Cilostazol Intermediates:

    • Context: Describes the synthesis of the methoxy-analogue (

      
      -(4-methoxyphenyl)-3-chloropropanamide) using 3-chloropropionyl chloride.
      
    • Source:[1][2][3]

  • General Amide Synthesis Optimization:

    • Context: Optimization of chloroacetyl chloride reactions with anilines, highlighting temperature control to prevent side reactions.

    • Source:[1][2][3][4]

  • Physical Properties & Characterization:

    • Context: Structural data and properties for

      
      -(4-butoxyphenyl)acetamide, providing a baseline for solubility and melting point expectations.[1][2][3][4]
      
    • Source:[1][2][3]

Technical Support Center: N-(4-butoxyphenyl)-3-chloropropanamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-butoxyphenyl)-3-chloropropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability and degradation-related issues that may be encountered during experimentation.

Introduction

N-(4-butoxyphenyl)-3-chloropropanamide is a molecule of interest in pharmaceutical research. Understanding its stability profile is critical for the development of safe and efficacious drug products. This molecule possesses three key functional groups that influence its stability: an N-aryl amide, a butoxy ether linkage on the phenyl ring, and a reactive 3-chloropropyl chain. The interplay of these groups dictates its susceptibility to degradation under various environmental conditions. This guide will provide a comprehensive overview of potential stability issues and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for N-(4-butoxyphenyl)-3-chloropropanamide?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the amide bond and nucleophilic substitution of the chlorine atom. Under acidic or basic conditions, the amide linkage can be cleaved to yield 4-butoxyaniline and 3-chloropropanoic acid. The chlorine atom on the propyl chain is susceptible to substitution by nucleophiles, including water (hydrolysis) to form N-(4-butoxyphenyl)-3-hydroxypropanamide, especially under neutral to slightly basic conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of N-(4-butoxyphenyl)-3-chloropropanamide is expected to be significantly pH-dependent. In acidic solutions, the primary degradation pathway is likely to be the hydrolysis of the amide bond. In alkaline conditions, both amide hydrolysis and substitution of the chlorine are accelerated. The compound is expected to be most stable in the neutral pH range, although slow hydrolysis of the chloro group may still occur.

Q3: Is N-(4-butoxyphenyl)-3-chloropropanamide sensitive to light?

Q4: What are the potential oxidative degradation products?

A4: The butoxy group on the phenyl ring could be susceptible to oxidation, potentially leading to the formation of various degradation products. However, without a benzylic hydrogen, the butoxy side chain is relatively stable to oxidation. More likely, under strong oxidative conditions, the aromatic ring itself could be oxidized. It is important to be aware of this potential degradation pathway if the experimental conditions involve oxidizing agents.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with N-(4-butoxyphenyl)-3-chloropropanamide.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Loss of parent compound peak area over time in HPLC analysis of aqueous solutions. Hydrolytic Degradation: The compound is likely degrading in the aqueous mobile phase or sample diluent.1. Check the pH of your mobile phase and sample diluent. Amide hydrolysis is catalyzed by both acid and base. Aim for a pH range of 6-7.5 for maximal stability if compatible with your chromatography. 2. Prepare samples fresh and analyze them promptly. If samples must be stored, keep them at a low temperature (2-8 °C) and protected from light. 3. Consider using a non-aqueous diluent for sample preparation if the compound is sufficiently soluble, and inject immediately.
Appearance of a new, more polar peak in the chromatogram. Hydrolysis of the Chloro Group: The chlorine atom has likely been substituted by a hydroxyl group from water, forming N-(4-butoxyphenyl)-3-hydroxypropanamide.1. Confirm the identity of the new peak using mass spectrometry (MS). The expected mass would correspond to the replacement of Cl with OH. 2. Minimize water content and control pH. This reaction is often slower in neutral, buffered solutions. 3. Evaluate the impact of temperature. Hydrolysis rates increase with temperature, so maintaining samples at a controlled, cool temperature is crucial.
Appearance of multiple degradation peaks, especially under stress testing conditions. Multiple Degradation Pathways: The compound is likely undergoing several degradation reactions simultaneously (e.g., amide hydrolysis and chloro-group substitution).1. Perform forced degradation studies systematically. Expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions independently to identify the degradation products of each pathway.[1] 2. Use a stability-indicating HPLC method. Ensure your analytical method can resolve the parent compound from all major degradation products.[2][3] This is critical for accurate quantification.
Inconsistent results between different batches of the compound. Presence of Impurities: The starting material may contain impurities that are less stable or that catalyze degradation.1. Thoroughly characterize your starting material. Use techniques like LC-MS, NMR, and elemental analysis to confirm purity and identify any impurities. 2. Re-purify the compound if necessary. Techniques such as recrystallization or column chromatography can be used to remove impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-(4-butoxyphenyl)-3-chloropropanamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potential degradation products with different polarities.

2. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity: Analyze the stressed samples from the forced degradation study to demonstrate that the peaks of the degradation products are well-resolved from the parent compound peak.

Visualizations

Predicted Degradation Pathways

DegradationPathways cluster_main N-(4-butoxyphenyl)-3-chloropropanamide cluster_hydrolysis Hydrolysis cluster_products Degradation Products Parent N-(4-butoxyphenyl)-3-chloropropanamide Amide_Hydrolysis Amide Hydrolysis (Acidic/Basic Conditions) Parent->Amide_Hydrolysis H+ or OH- Chloro_Hydrolysis Chloro Group Hydrolysis (Neutral/Basic Conditions) Parent->Chloro_Hydrolysis H2O/OH- Product1 4-Butoxyaniline Amide_Hydrolysis->Product1 Product2 3-Chloropropanoic Acid Amide_Hydrolysis->Product2 Product3 N-(4-butoxyphenyl)-3- hydroxypropanamide Chloro_Hydrolysis->Product3

Caption: Predicted major degradation pathways of N-(4-butoxyphenyl)-3-chloropropanamide.

Troubleshooting Workflow for Peak Purity Issues

PeakPurityTroubleshooting Start Peak Purity Failure Detected CheckMethod Is the HPLC method stability-indicating? Start->CheckMethod ForcedDeg Perform Forced Degradation Study CheckMethod->ForcedDeg No CheckSamplePrep Review Sample Preparation and Storage CheckMethod->CheckSamplePrep Yes OptimizeMethod Optimize HPLC Method (Gradient, pH, Column) ForcedDeg->OptimizeMethod Revalidate Re-validate Method OptimizeMethod->Revalidate Revalidate->CheckSamplePrep FreshSample Analyze Freshly Prepared Sample CheckSamplePrep->FreshSample IdentifyDegradant Identify Degradant (e.g., using LC-MS) FreshSample->IdentifyDegradant Failure Persists Resolved Problem Resolved FreshSample->Resolved Passes IdentifyDegradant->Resolved

Caption: A systematic workflow for troubleshooting peak purity failures in HPLC analysis.

References

  • Rasayan Journal of Chemistry. (2012). STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF LACOSAMIDE AND ITS DEGRADANTS/IMPURITIES IN BULK AND PHARMACEUTICAL FORMUL. Available at: [Link]

  • Singh, B., & Kumar, R. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 76(3), 211–218. Available at: [Link]

  • Reddy, Y. R., & Kumar, K. K. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

Sources

N-(4-butoxyphenyl)-3-chloropropanamide crystallization method optimization.

Author: BenchChem Technical Support Team. Date: February 2026

An essential process in the synthesis of active pharmaceutical ingredients (APIs) is crystallization, which serves to both purify and isolate the target compound in a solid, stable form. For N-(4-butoxyphenyl)-3-chloropropanamide, a compound with potential applications in drug development, achieving a robust and reproducible crystallization method is critical for ensuring high purity, consistent crystal morphology, and optimal downstream processing. The physical properties of the final crystalline product, including particle size distribution and flowability, are dictated by the conditions of the crystallization process.[1]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of N-(4-butoxyphenyl)-3-chloropropanamide. It is presented in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of N-(4-butoxyphenyl)-3-chloropropanamide that I should be aware of?

Understanding the fundamental properties of the molecule is the first step in developing a crystallization strategy. While extensive experimental data for this specific molecule is not widely published, we can infer properties from its structure and from similar compounds.

PropertyEstimated Value / InformationSource
Molecular FormulaC₁₂H₁₆ClNO₂Inferred from structure
Molecular Weight241.71 g/mol Inferred from structure
StructureContains a butoxy group, an amide linkage, and a chloropropyl chain.-
Key Functional GroupsAmide (potential for hydrogen bonding), Ether, Phenyl ring, Alkyl halide.-
Expected PolarityModerately polar.Inferred from structure
Melting PointLikely a solid at room temperature. The related compound N-(4-butoxyphenyl)acetamide has a melting point of 100-114 °C.[2]

These features suggest that solvents capable of hydrogen bonding (like alcohols) or polar aprotic solvents may be effective for dissolution.

Q2: Which crystallization methods are most suitable for N-(4-butoxyphenyl)-3-chloropropanamide?

Several standard crystallization techniques can be employed. The choice depends on the compound's solubility profile and thermal stability.[1]

  • Cooling Crystallization: This is the most common method and is suitable for compounds that have a significant positive temperature coefficient for solubility (i.e., much more soluble at higher temperatures). The process involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce supersaturation and crystallization.[3]

  • Anti-Solvent Crystallization: This technique is useful when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"). The compound is dissolved in the solvent, and the anti-solvent is gradually added to the solution. This reduces the overall solubility of the compound, leading to supersaturation and crystallization.[4]

  • Evaporation Crystallization: In this method, the solvent is slowly evaporated from a solution, increasing the concentration of the solute until it exceeds its solubility limit and begins to crystallize. This is often suitable for compounds that are not sensitive to temperature changes.[1]

Q3: How do I select an appropriate solvent system for initial screening?

Solvent selection is a critical factor in crystallization.[5] An ideal solvent should:

  • Dissolve the compound completely at a higher temperature.

  • Yield a low solubility for the compound at a lower temperature, allowing for high product recovery.

  • Not react with the compound.

  • Be easily removable from the final product.

Based on the structure of N-(4-butoxyphenyl)-3-chloropropanamide, the following solvents are recommended for initial screening:

Solvent ClassExamplesRationale
AlcoholsEthanol, Isopropanol (IPA), MethanolCan form hydrogen bonds with the amide group; moderate polarity.
KetonesAcetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents that can dissolve the compound. Note: Acetone is highly volatile, which can lead to rapid, uncontrolled crystallization.[5]
EstersEthyl AcetateMedium polarity, good for dissolving many organic compounds.
Aromatic HydrocarbonsTolueneCan interact with the phenyl ring; may be useful as an anti-solvent or in a solvent mixture.
Anti-SolventsHeptane, Hexane, WaterNon-polar (alkanes) or highly polar (water) solvents in which the compound is likely to have low solubility.

A systematic approach involves testing the solubility of a small amount of the compound in a range of these solvents at both room temperature and elevated temperatures to identify promising candidates for cooling crystallization or suitable solvent/anti-solvent pairs.

Troubleshooting Guide

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the level of supersaturation is too high, or the temperature of the solution is above the melting point of the solid form in the solvent system.

Causes and Solutions:

  • High Supersaturation: The concentration of the solute is too far into the supersaturated region.

    • Solution: Reduce the rate of cooling or the rate of anti-solvent addition. A slower approach allows molecules more time to orient themselves into an ordered crystal lattice.[6]

  • Insufficiently High Temperature: The initial dissolution temperature may not be high enough.

    • Solution: Increase the dissolution temperature to ensure all solute is dissolved and then cool slowly. Be mindful of the compound's stability at higher temperatures.

  • Poor Solvent Choice: The solvent may be too good, keeping the compound in a liquid-like state even when supersaturated.

    • Solution: Try a different solvent or a solvent mixture. Adding a small amount of a poorer solvent (anti-solvent) to the primary solvent can sometimes promote nucleation.

Q5: The crystallization process results in very fine needles or a powder. How can I obtain larger crystals?

Small crystal size is typically a result of rapid nucleation compared to crystal growth. This is often caused by high levels of supersaturation.[6]

Strategies to Increase Crystal Size:

  • Reduce Supersaturation Level: Slow down the cooling rate or the anti-solvent addition rate. A lower supersaturation level favors the growth of existing crystals over the formation of new nuclei.[6]

  • Seeding: Introduce a small number of seed crystals of the desired compound into the slightly supersaturated solution. This provides a template for crystal growth and can help control the final crystal size and form.[5]

  • Reduce Agitation: High stirring speeds can increase secondary nucleation (formation of new crystals from contact with existing crystals or the impeller). Reduce the agitation rate once nucleation has begun to favor growth.

  • Optimize Solvent System: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures, as solvent-solute interactions at the crystal face can affect growth rates in different directions.[7][8]

Q6: The purity of my final product is lower than expected. What are the likely causes and how can I improve it?

Impurities can compromise the final product's purity in several ways: by being incorporated into the crystal lattice, by adsorbing onto the crystal surface, or by being trapped within the bulk solid as mother liquor.[9][10]

Improving Purity:

  • Ensure Complete Dissolution: If the crude material is not fully dissolved at the start, insoluble impurities will be carried through to the final product. Filter the hot, saturated solution before cooling to remove any insoluble matter.

  • Control the Crystallization Rate: A slow crystallization process is more selective and less likely to trap impurities within the growing crystal lattice.[11]

  • Effective Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent (or anti-solvent). This removes residual mother liquor, which is rich in impurities. Be cautious not to use too much wash solvent, as this can dissolve the product and reduce the yield.

  • Recrystallization: If purity remains an issue, a second crystallization (recrystallization) may be necessary. This process involves taking the crystallized product, re-dissolving it in a fresh solvent, and crystallizing it again.[3]

Experimental Workflow and Protocols

Workflow for Crystallization Method Optimization

The following diagram outlines a systematic approach to developing and optimizing a crystallization method for N-(4-butoxyphenyl)-3-chloropropanamide.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Analysis & Refinement start Start: Crude N-(4-butoxyphenyl)- 3-chloropropanamide screen Solvent Solubility Screening (Hot & Cold) start->screen decision Good Temp. Coefficient? screen->decision cooling Develop Cooling Crystallization Method decision->cooling Yes antisolvent Develop Anti-Solvent Crystallization Method decision->antisolvent No optimize_cooling Optimize Cooling Profile, Concentration, Agitation cooling->optimize_cooling optimize_as Optimize Solvent/Anti-Solvent Ratio, Addition Rate, Temperature antisolvent->optimize_as analyze Analyze Product: Purity (HPLC), Yield, Particle Size, Morphology (Microscopy) optimize_cooling->analyze optimize_as->analyze refine_decision Specifications Met? analyze->refine_decision refine_decision:e->screen:w No, Rescreen end End: Final Protocol refine_decision->end Yes

Systematic workflow for crystallization optimization.
Protocol 1: General Cooling Crystallization
  • Dissolution: In a suitable reaction vessel, charge the crude N-(4-butoxyphenyl)-3-chloropropanamide and the chosen solvent (e.g., isopropanol). A typical starting concentration is 5-10 mL of solvent per gram of crude material.

  • Heating: Heat the mixture with stirring until all the solid has completely dissolved. Add a small amount of additional solvent if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter paper or celite pad to remove them.

  • Controlled Cooling: Allow the solution to cool slowly and controllably. A typical cooling rate is 10-20 °C per hour. Slower cooling generally promotes the formation of larger crystals.

  • Nucleation & Growth: Observe the solution for the onset of crystallization (cloud point). Once crystals begin to form, maintain a slow cooling rate and gentle agitation.

  • Hold Period: Once the target temperature (e.g., 0-5 °C) is reached, hold the slurry at this temperature for 1-2 hours to maximize product yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small volume of cold, fresh solvent to displace the impurity-rich mother liquor.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: General Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude N-(4-butoxyphenyl)-3-chloropropanamide in a minimum amount of a good solvent (e.g., acetone) at a constant temperature (e.g., room temperature).

  • Anti-Solvent Addition: Slowly add a pre-filtered anti-solvent (e.g., heptane or water) to the stirred solution. The addition rate should be controlled to maintain a low level of supersaturation.

  • Nucleation & Growth: Continue adding the anti-solvent until the solution becomes cloudy, indicating nucleation has begun. Maintain gentle stirring to allow for crystal growth.

  • Hold Period: After the full volume of anti-solvent has been added, stir the resulting slurry for 1-2 hours to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the Cooling Crystallization protocol, using the anti-solvent or a mixture of the solvent/anti-solvent as the wash liquid.

References

  • Syrris. Pharmaceutical Crystallization in drug development. [Link].

  • Guide for crystallization. [Link].

  • PubChem. Acetamide, N-(4-butoxyphenyl)-. [Link].

  • PubChem. 4-Chloro-meta-butyrotoluidide. [Link].

  • Sathee Jee. Chemistry Crystallization. [Link].

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link].

  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. [Link].

  • Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). [Link].

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link].

  • ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link].

  • LUTPub. SUPERSATURATION-CONTROLLED CRYSTALLIZATION. [Link].

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link].

  • BIA. Crystallisation in pharmaceutical processes. [Link].

  • ResearchGate. The influence of impurities and solvents on crystallization | Request PDF. [Link].

  • MDPI. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link].

  • PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. [Link].

  • ACS Publications. Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. [Link].

  • MIT. First-principles and direct design approaches for the control of pharmaceutical crystallization. [Link].

  • Mettler Toledo. Crystallisation & Precipitation | Definition, Steps, Equipment. [Link].

  • Google Patents. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide. .
  • ResearchGate. Recrystallization of Active Pharmaceutical Ingredients | Request PDF. [Link].

  • ACS Publications. Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. [Link].

  • NIH. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link].

  • RSC Publishing. Molecular dynamics simulations of solvent effects on the crystal morphology of lithium carbonate. [Link].

  • ResearchGate. (PDF) Supersaturation Control during Fractional Crystallization. [Link].

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link].

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. [Link].

  • Harry & Co Jewellery. Crystallization. [Link].

  • NIH. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link].

  • NIH. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link].

  • Mettler Toledo. Kinetics of Crystallization in Supersaturation. [Link].

  • How It Comes Together. How Do Solvents Impact Crystal Morphology In Crystallization?. [Link].

  • Wikipedia. Crystallization. [Link].

  • CrystEngComm. Impurity incorporation in solution crystallization: diagnosis, prevention, and control. [Link].

  • NIH. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link].

Sources

Technical Support Center: High-Fidelity Synthesis of N-(4-butoxyphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the synthesis of N-(4-butoxyphenyl)-3-chloropropanamide , a critical intermediate often used in the production of the local anesthetic Pramoxine (Pramocaine) .

While the core reaction—an amide coupling between 4-butoxyaniline and 3-chloropropanoyl chloride —appears straightforward, it is kinetically sensitive. The presence of a


-chlorine atom introduces a competing pathway: 

-elimination (dehydrohalogenation)
. This side reaction generates N-(4-butoxyphenyl)acrylamide , a Michael acceptor impurity that is genotoxic and difficult to remove downstream.

This technical document provides a self-validating workflow to suppress elimination, prevent oxidation, and maximize yield.

Part 1: Critical Troubleshooting Modules (FAQs)

Module 1: The "Acrylamide" Impurity ( -Elimination)

Q: My HPLC/TLC shows a persistent impurity (~5-10%) that runs close to the product. Mass spec suggests a mass of [M-36]. What is happening?

Diagnosis: You are observing N-(4-butoxyphenyl)acrylamide . This forms via the


-elimination of HCl from the 3-chloropropanoyl moiety.

The Mechanism: Under basic conditions, the


-protons of the amide (or the starting acid chloride) are acidic. A base can abstract a proton, triggering the expulsion of the chloride ion (E2 mechanism), resulting in an alkene (acrylamide).

Corrective Actions:

  • Base Selection (The "Soft" Approach): Avoid strong bases like NaOH or TEA (Triethylamine) during the coupling phase if possible. Switch to inorganic, heterogeneous bases like Potassium Bicarbonate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    . These neutralize the HCl byproduct without being basic enough to rapidly deprotonate the
    
    
    -carbon.
  • Temperature Control: The elimination reaction has a higher activation energy than the acylation.

    • Protocol: Maintain the reaction temperature between -5°C and 0°C during addition. Do not exceed 20°C until the reaction is quenched.

  • Reagent Quality Check: 3-chloropropanoyl chloride is thermally unstable. If your reagent bottle is old or was distilled at high temperature, it may already contain acryloyl chloride .

    • Validation: Run a quick

      
      H-NMR on the acid chloride starting material. If you see alkene protons (multiplets at 5.8–6.5 ppm), distill it under high vacuum or purchase fresh stock.
      
Module 2: Oxidation & Coloration

Q: The reaction mixture turned dark pink/brown within minutes. Is this normal?

Diagnosis: No. This indicates the oxidation of 4-butoxyaniline to quinone-like species (e.g., p-benzoquinone derivatives).[1] This lowers yield and complicates purification.[2]

Corrective Actions:

  • Inert Atmosphere: This reaction must be performed under Nitrogen (

    
    ) or Argon .
    
  • Solvent Degassing: Sparge your solvent (DCM, Toluene, or THF) with nitrogen for 15 minutes prior to use.

  • Speed of Addition: Do not let the aniline sit in solution for long periods before adding the acid chloride. The acylated product is significantly more stable to oxidation than the free amine.

Module 3: Hydrolysis & Stoichiometry

Q: I have low yield and significant recovery of 4-butoxyaniline, despite using 1.1 equivalents of acid chloride.

Diagnosis: The acid chloride hydrolyzed before it could react with the amine. This is common if the solvent is "wet" or if the base contains water (e.g., using aqueous NaOH).

Corrective Actions:

  • Anhydrous Conditions: Use anhydrous DCM or Toluene.

  • Order of Addition: Add the acid chloride to the amine , not vice versa. This ensures the amine is always in excess relative to the acid chloride locally, promoting the faster amide coupling over the slower hydrolysis.

Part 2: Reaction Logic & Pathways (Visualization)

The following diagram maps the kinetic competition between the desired pathway and the critical side reactions.

ReactionPathways Start Reagents: 4-Butoxyaniline + 3-Chloropropanoyl Chloride Inter Tetrahedral Intermediate Start->Inter Acylation (Fast, <0°C) Side_Elim IMPURITY A (Critical): N-(4-butoxyphenyl)acrylamide (Genotoxic Michael Acceptor) Start->Side_Elim Contaminated Reagent (Acryloyl Chloride) Side_Hyd IMPURITY B: 3-Chloropropanoic Acid (Hydrolysis) Start->Side_Hyd H2O present Side_Ox IMPURITY C: Quinone Species (Oxidation) Start->Side_Ox O2 Exposure (Slow) Product TARGET PRODUCT: N-(4-butoxyphenyl)- 3-chloropropanamide Inter->Product -HCl Product->Side_Elim Excess Base or Heat (>25°C) (-HCl)

Caption: Kinetic competition map showing the primary acylation pathway (Green) versus critical failure modes: Elimination (Red), Hydrolysis (Yellow), and Oxidation (Grey).

Part 3: The "Gold Standard" Protocol

This protocol is engineered to minimize


-elimination by using a mild, biphasic buffer system or weak organic base.

Reagents:

  • 4-Butoxyaniline (1.0 equiv)

  • 3-Chloropropanoyl chloride (1.1 equiv)

  • Base: Potassium Bicarbonate (

    
    , 1.2 equiv) dissolved in water OR Pyridine (1.2 equiv) in anhydrous conditions.
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Preparation (Inerting):

    • Flame-dry a 3-neck round bottom flask.

    • Purge with Nitrogen (

      
      ).
      
    • Checkpoint 1: Ensure 3-chloropropanoyl chloride is clear/colorless. If yellow, check purity.

  • Dissolution:

    • Dissolve 4-butoxyaniline in DCM (5-10 volumes).

    • Cool the solution to -5°C using an ice/salt bath.

  • Base Addition:

    • Option A (Biphasic - Recommended): Add the

      
       as a saturated aqueous solution. Vigorous stirring is required.
      
    • Option B (Anhydrous): Add Pyridine dropwise.

  • Acylation (The Critical Step):

    • Dilute 3-chloropropanoyl chloride in a small amount of DCM.

    • Add this solution dropwise over 30–60 minutes.

    • Monitor Temperature: Do not allow internal temp to rise above 0°C.

  • Reaction Monitoring:

    • Stir at 0°C for 1 hour.

    • Checkpoint 2 (TLC/HPLC): Sample the organic layer.

      • Target: Disappearance of Aniline.

      • Warning: If Reaction is slow, warm to 10°C, but never reflux .

  • Quench & Workup:

    • Quench with dilute HCl (1M) to remove unreacted amine/pyridine.

    • Separate layers. Wash organic layer with water, then Brine.

    • Dry over

      
      .[3]
      
  • Isolation:

    • Evaporate solvent under reduced pressure (Keep bath temp < 35°C to prevent elimination during workup).

    • Recrystallize from Ethanol/Water if necessary.

Part 4: Data & Decision Support

Base Selection Impact Table
Base TypeExampleRisk of EliminationReaction RateRecommendation
Strong/Hard NaOH, KOHHigh FastAvoid (unless pH strictly controlled)
Strong/Organic Triethylamine (TEA)Moderate-High FastUse only at -10°C
Weak/Organic PyridineLow ModerateGood for anhydrous runs
Weak/Inorganic

,

Very Low ModerateBest Practice (Biphasic)
Troubleshooting Flowchart

Troubleshooting Start Start Troubleshooting CheckHPLC Analyze Crude HPLC/TLC Start->CheckHPLC IsImpurity Is there a significant impurity? CheckHPLC->IsImpurity ImpurityType Identify Impurity Type IsImpurity->ImpurityType Yes Acrylamide Alkene (Acrylamide) [M-36] ImpurityType->Acrylamide Lower Rf / Non-polar StartMat Starting Material (Aniline remains) ImpurityType->StartMat High Rf Color Dark Coloration (Quinones) ImpurityType->Color Visual Check Action1 Decrease Temp (<0°C) Switch to KHCO3 Acrylamide->Action1 Action2 Check Reagent Purity Ensure Anhydrous Conditions StartMat->Action2 Action3 Purge with N2 Degas Solvents Color->Action3

Caption: Decision tree for identifying and resolving common synthesis failures.

References

  • Preparation of pramoxine hydrochloride. CN102675246B.[1] Google Patents. Available at: (Demonstrates the use of weak bases and specific pH adjustments to control side reactions in Pramoxine intermediates).

  • Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. National Institutes of Health (PubMed). Available at: [Link] (Discusses the thermal instability of 3-chloropropanoyl chloride and its tendency to eliminate HCl).

  • Process for preparing intermediates for the synthesis of antifungal agents. WO1994025452A1. Google Patents.
  • Mechanism of Chloride Elimination from 3-Chloro- and 2,4-Dichloro-cis,cis-Muconate. National Institutes of Health (PMC). Available at: [Link] (Mechanistic insight into the elimination of chloride from

    
    -chloro carbonyl systems).
    

Sources

Technical Support Center: Troubleshooting Binding Assay Interference with N-(4-butoxyphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing N-(4-butoxyphenyl)-3-chloropropanamide in binding assays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to identify and mitigate potential assay interference, ensuring the integrity and validity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My assay is showing unexpected or inconsistent results with N-(4-butoxyphenyl)-3-chloropropanamide. Where do I start troubleshooting?

A1: Unexpected results, such as poor dose-response curves, high variability between replicates, or activity in unrelated assays, are common indicators of assay interference. A systematic approach is crucial to pinpoint the root cause. We recommend a tiered troubleshooting workflow to efficiently diagnose the issue.

G A Start: Unexpected Assay Results B Step 1: Physicochemical Characterization A->B C Assess Solubility (Nephelometry, Visual Inspection) B->C D Check for Aggregation (DLS, Detergent Sensitivity) B->D E Step 2: Investigate Non-Specific Interactions C->E If soluble D->E If non-aggregating F Run Controls (e.g., with BSA) E->F G Vary Target Concentration E->G H Step 3: Rule Out Assay-Specific Artifacts F->H If non-specific binding is observed G->H If activity is target-dependent I Orthogonal Assays H->I J Counter-Screens H->J K Conclusion: Characterize True Binding or Identify as Artifact I->K J->K

Q2: How can I determine if the solubility of N-(4-butoxyphenyl)-3-chloropropanamide is the source of my assay problems?

A2: Poor solubility is a frequent cause of assay artifacts.[1][2] If a compound is not fully dissolved in the assay buffer, it can lead to inconsistent concentrations and the formation of precipitates that interfere with signal detection.

Troubleshooting Steps:

  • Visual Inspection: Prepare your highest concentration of N-(4-butoxyphenyl)-3-chloropropanamide in the assay buffer. Let it sit at the assay temperature for at least an hour. Visually inspect the solution for any cloudiness or precipitate.

  • Nephelometry: For a more quantitative assessment, use a nephelometer to measure light scattering.[2] An increase in nephelometry units compared to the buffer blank indicates the presence of insoluble particles.

  • Solubility Curve: Perform a serial dilution of your compound in the assay buffer and measure the light scattering at each concentration. The point at which the scattering signal begins to increase significantly above baseline is your approximate limit of solubility.

Method Principle Throughput Notes
Visual Inspection Direct observation of turbidity/precipitate.LowSimple, but not very sensitive.
Nephelometry Measures forward light scattering from suspended particles.[2]HighHighly sensitive and suitable for 96/384-well plates.
HPLC-Based Quantifies the concentration of the compound in the supernatant after centrifugation.Low-MediumProvides a precise thermodynamic solubility value.[3]
Q3: I suspect my compound may be forming aggregates. How can I confirm this and what can I do about it?

A3: Many organic molecules can form colloidal aggregates at micromolar concentrations, which can non-specifically sequester and denature proteins, leading to false-positive inhibition.[4][5][6][7] This is a dominant mechanism for artifactual results in high-throughput screening.[5]

G cluster_0 Mechanism of Colloidal Aggregation Interference A Monomeric Compound (in solution) B Colloidal Aggregate (forms above CAC) C Active Protein D Protein Adsorption on Aggregate Surface E Partially Denatured, Inactive Protein

Experimental Protocols to Detect Aggregation:

  • Dynamic Light Scattering (DLS): DLS is a powerful technique to detect the presence of aggregates in solution by measuring their size distribution.[8][9][10][11][12]

    Step-by-Step DLS Protocol:

    • Prepare N-(4-butoxyphenyl)-3-chloropropanamide at your highest assay concentration in the exact assay buffer.

    • Filter the sample through a 0.22 µm filter to remove dust and other contaminants.

    • Measure the particle size distribution using a DLS instrument. The presence of particles with a hydrodynamic radius significantly larger than a small molecule (e.g., >100 nm) is indicative of aggregation.

    • As a control, measure the buffer alone to ensure there are no pre-existing particles.

  • Detergent Sensitivity Assay: The activity of aggregate-based inhibitors is often attenuated by the presence of non-ionic detergents.[4][6]

    Step-by-Step Detergent Sensitivity Protocol:

    • Run your binding assay with N-(4-butoxyphenyl)-3-chloropropanamide at a concentration that shows significant activity.

    • In a parallel experiment, include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 in your assay buffer.

    • If the apparent activity of your compound is significantly reduced in the presence of the detergent, it is highly likely that the initial activity was due to aggregation.

Recommended Detergents for Mitigation
Polysorbate 20 (Tween-20)
Polysorbate 80 (Tween-80)
Triton X-100
Q4: How can I differentiate between true binding and non-specific interactions?

A4: Non-specific binding can occur when a compound interacts with surfaces of your assay plate or with other proteins in your sample, rather than your specific target.[13][14][15]

Troubleshooting Non-Specific Binding:

  • Inclusion of Bovine Serum Albumin (BSA): BSA is often used as a blocking agent to reduce non-specific binding.[14][16] Rerunning your assay with a low concentration of BSA (e.g., 0.1-1 mg/mL) in the buffer can help mitigate this issue. If the potency of your compound decreases significantly with the addition of BSA, it suggests a component of non-specific binding.

  • Varying Target Concentration: True inhibitors should display a shift in their IC50 value that is dependent on the concentration of the target protein. If the inhibitory activity of N-(4-butoxyphenyl)-3-chloropropanamide is independent of the target concentration, it may indicate a non-specific mechanism of action.

  • Orthogonal Assays: Validate your findings using a different assay format that relies on a different detection technology.[17][18] For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which directly measure binding.

Q5: Could N-(4-butoxyphenyl)-3-chloropropanamide be a Pan-Assay Interference Compound (PAIN)?

A5: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as false positives in high-throughput screens.[19][20][21][22][23] They can interfere with assays through various mechanisms, including chemical reactivity, redox cycling, or fluorescence.[19] While the specific structure of N-(4-butoxyphenyl)-3-chloropropanamide does not immediately flag it as a classic PAIN, it is always prudent to consider this possibility.

Strategies to Identify PAINS-like Behavior:

  • Counter-Screens: Test your compound in an assay that it is not expected to have activity in. For example, if your primary assay is for a kinase, a counter-screen against a completely unrelated enzyme like a protease could be informative. Activity in multiple, unrelated assays is a hallmark of a PAIN.[24]

  • Literature and Database Searches: Check databases of known PAINS and promiscuous compounds to see if similar chemical scaffolds have been reported as problematic.

  • Chemical Reactivity Assays: If you suspect your compound might be reactive, you can perform assays to detect reactivity with thiols, such as glutathione.[25]

References

  • What are PAINS? - BIT 479/579 High-throughput Discovery. (n.d.).
  • PubChem. (n.d.). Acetamide, N-(4-butoxyphenyl)-. Retrieved from [Link]

  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery solubility measurement and assessment of small molecules with drug development in mind. (2019). Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Selectivity and Mode of Action of N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide. (2017). Weed Science. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. Retrieved from [Link]

  • Protein analysis by dynamic light scattering: methods and techniques for students. (2018). Biochemistry and Molecular Biology Education. Retrieved from [Link]

  • Interference and Artifacts in High-content Screening. (2025). Assay Guidance Manual. Retrieved from [Link]

  • Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. (2021). Chemical Reviews. Retrieved from [Link]

  • Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. (1984). Journal of Immunological Methods. Retrieved from [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. Retrieved from [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). ACS Chemical Biology. Retrieved from [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. (2018). Next Steps for Functional Genomics. Retrieved from [Link]

  • A study of protein aggregation processes using Dynamic Light Scattering. (2020). Diva-portal.org. Retrieved from [Link]

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual. Retrieved from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2021). ResearchGate. Retrieved from [Link]

  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. (2013). ACS Publications. Retrieved from [Link]

  • Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. (2020). Methods in Molecular Biology. Retrieved from [Link]

  • Dynamic Light Scattering (DLS). (n.d.). Unchained Labs. Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved from [Link]

  • How can I eliminate the non-specific bands from my PCR? (2021). ResearchGate. Retrieved from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2022). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Colloidal aggregation. (n.d.). Shoichet Lab - University of Toronto. Retrieved from [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Current Opinion in Chemical Biology. Retrieved from [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter. Retrieved from [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). Molecules. Retrieved from [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). MDPI. Retrieved from [Link]

  • Mitigating the non-specific rolling circle amplification: a comprehensive assessment of the role of ligation and digestion methods. (2022). ChemRxiv. Retrieved from [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2022). Sciforum. Retrieved from [Link]

  • Dynamic Light Scattering (DLS). (n.d.). Center for Macromolecular Interactions. Retrieved from [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Retrieved from [Link]

  • A Crowding Barrier to Protein Inhibition in Colloidal Aggregates. (2021). ACS Chemical Biology. Retrieved from [Link]

  • Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. (2020). YouTube. Retrieved from [Link]

  • Pan Assay Interference Compounds. (2022). YouTube. Retrieved from [Link]

  • Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. (2023). YouTube. Retrieved from [Link]

  • Light Scattering Solutions for Protein Characterization. (n.d.). Wyatt Technology. Retrieved from [Link]

Sources

Technical Support Center: Bioavailability Optimization of N-(4-butoxyphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of N-(4-butoxyphenyl)-3-chloropropanamide (CAS: 10389-43-2), a key electrophilic intermediate often utilized in the synthesis of local anesthetics like Pramocaine (Pramoxine) .[1]

This guide treats the compound as a Lead Scaffold requiring optimization. It addresses the critical trade-off between its reactive alkyl chloride "warhead" (which compromises stability and safety) and its lipophilic butoxy tail (which limits solubility).[1]

Current Status: Active Case Ticket ID: #BIO-OPT-339 Subject: Modifying scaffold for improved PK/PD profile. Assigned Specialist: Senior Application Scientist, Lead Optimization Unit.[1][2]

Executive Diagnostic Summary

Compound Profile:

  • Core Structure: Aniline-derived amide with a lipophilic ether tail.[1][2]

  • Critical Liability (The "Warhead"): The 3-chloropropyl group is a primary alkyl halide. In physiological conditions, this acts as a reactive electrophile (alkylating agent), leading to rapid chemical hydrolysis or non-specific covalent binding to plasma proteins (HSA) and DNA.[1]

  • Bioavailability Classification: BCS Class IV (Low Solubility / Low Permeability) in its current state, primarily due to instability and lack of ionizable centers.[1]

The Core Problem: You cannot improve the bioavailability of this specific molecule without addressing its chemical instability . The alkyl chloride degrades before significant systemic absorption occurs.[1][2]

The Solution: The "Modification" required is a Nucleophilic Substitution (


) . Replacing the unstable chloride with a solubilizing amine (e.g., morpholine) converts the molecule into a stable, ionizable drug (Pramocaine-like) with high oral bioavailability.

Troubleshooting & Optimization Protocols

Module A: Chemical Instability (The Alkyl Chloride)

Symptom: Rapid degradation in plasma; high toxicity signals (Ames positive).[1][2] Root Cause: The C-Cl bond is susceptible to hydrolysis and nucleophilic attack by biological thiols (Glutathione).[1][2]

Q: How do I stabilize the core scaffold for systemic delivery? A: You must replace the leaving group (Cl) with a stable, basic moiety. This is the standard "Pramocaine Pathway."[1][2]

Protocol: Amination for Solubility & Stability

  • Reagent: Morpholine (or Piperazine for different PK profiles).[1][2]

  • Conditions: Reflux in Toluene or DMF with

    
     (Base) and KI (Catalyst).[1][2]
    
  • Mechanism: The iodine displaces chlorine (Finkelstein reaction in situ), creating a more reactive intermediate that is rapidly attacked by the amine.[1][2]

  • Result: Formation of N-(4-butoxyphenyl)-3-(morpholin-4-yl)propanamide.

    • Benefit: Introduces a tertiary amine (pKa ~7.0–8.0), allowing salt formation (HCl) which increases aqueous solubility by >1000-fold.[1][2]

Module B: Poor Solubility (The Butoxy Tail)

Symptom: Compound precipitates in aqueous media; low


 despite high dose.[1][2]
Root Cause:  The 4-butoxy group is highly lipophilic (

), and the amide bond is non-ionizable at physiological pH.

Q: If I must keep the alkyl chloride (e.g., for covalent inhibition), how do I solubilize it? A: You must use a lipid-based formulation to protect the warhead and solubilize the tail.

Formulation Matrix for Lipophilic Electrophiles:

Formulation StrategyComponentsMechanismSuitability
SEDDS (Type III) Capryol 90 + Tween 80 + PEG 400Spontaneous emulsification in GI fluids.[1][2]High. Protects Cl from hydrolysis.[1][2]
Cyclodextrin Complex HP-

-CD (Hydroxypropyl-beta-cyclodextrin)
Encapsulates the butoxy tail in hydrophobic cavity.[1][2]Medium. May catalyze hydrolysis of the amide.[2]
Cosolvency 10% DMSO / 20% PEG 400 / SalineDirect solubilization.[1][2]Low. Only for IV/IP; risk of precipitation.[1][2]
Module C: Metabolic Clearance (The "Soft Spot")

Symptom: Short half-life (


); rapid appearance of phenolic metabolites.[1][2]
Root Cause:  The butoxy tail undergoes O-dealkylation  by CYP450 enzymes (CYP2D6/3A4).[1][2]

Q: How do I extend the half-life of the scaffold? A: Block the metabolic "soft spot" using Deuterium or Fluorine.

Modification Protocol: Metabolic Blocking

  • Deuteration: Synthesize the precursor using 1-bromobutane-d9.[1][2]

    • Effect: The C-D bond is stronger than C-H, slowing down the rate-determining step of CYP450 oxidation (Kinetic Isotope Effect).

  • Fluorination: Replace the terminal methyl of the butyl chain with a trifluoromethyl (

    
    ) group.[2]
    
    • Effect: Blocks oxidation and increases lipophilicity (requires solubilizing amine from Module A to compensate).[1][2]

Decision Logic & Workflow

The following diagram illustrates the critical decision path for optimizing this scaffold.

Bioavailability_Optimization Start Start: N-(4-butoxyphenyl)-3-chloropropanamide Decision_Warhead Is the Alkyl Chloride (Cl) Essential for Mechanism? Start->Decision_Warhead Path_Covalent YES (Covalent Inhibitor) Decision_Warhead->Path_Covalent Covalent Mode Path_Scaffold NO (Lead Scaffold) Decision_Warhead->Path_Scaffold Standard Drug Action_Formulation Strategy: Formulation Only Use SEDDS/Liposomes to prevent hydrolysis Path_Covalent->Action_Formulation Action_Deriv Strategy: Chemical Modification Substitute Cl with Amine Path_Scaffold->Action_Deriv Step_Amine React with Morpholine/Piperazine (Creates Ionizable Center) Action_Deriv->Step_Amine Check_Metabolism Is t1/2 still too short? Step_Amine->Check_Metabolism Action_Block Apply Metabolic Blocking (Deuteration of Butoxy Tail) Check_Metabolism->Action_Block Yes (High Clearance) Final_Drug Optimized Candidate (High Solubility, Stable) Check_Metabolism->Final_Drug No (Stable) Action_Block->Final_Drug

Figure 1: Strategic decision tree for optimizing the N-(4-butoxyphenyl)-3-chloropropanamide scaffold. The primary path to bioavailability is the substitution of the reactive chloride.

Metabolic Pathway Analysis

Understanding how the body degrades this molecule is essential for designing analogs.[1][2]

Metabolic_Pathway Parent Parent Compound (Lipophilic/Reactive) Hydrolysis Chemical Hydrolysis (Non-enzymatic) Parent->Hydrolysis Fast (Plasma) CYP CYP450 (O-Dealkylation) Parent->CYP Hepatic GSH Glutathione S-Transferase (Detoxification) Parent->GSH Cytosolic Metab_OH Alcohol Derivative (Inactive/Excreted) Hydrolysis->Metab_OH Metab_Phenol Phenolic Metabolite (Phase II Conjugation) CYP->Metab_Phenol Metab_GSH GSH Adduct (Excreted) GSH->Metab_GSH

Figure 2: Major degradation pathways.[1][2] Note that chemical hydrolysis of the chloride competes with enzymatic metabolism.

Frequently Asked Questions (FAQ)

Q: Can I just make a salt of the starting material to improve solubility? A: No. The starting material is an amide, which is neutral (non-basic). It will not form a stable salt with acids like HCl.[1][2] You must introduce a basic amine group (via the substitution described in Module A) to enable salt formation.[2]

Q: Is the 3-chloropropyl group toxic? A: Yes. Alkyl chlorides are potential genotoxic impurities (GTIs).[1][2] They can alkylate DNA.[1][2] If this is a drug candidate, regulatory agencies (FDA/EMA) will require strict limits (ppm level) or proof that the chloride is stable/inactive.[1]

Q: What is the relationship between this compound and Pramoxine? A: This compound is the direct synthetic precursor to Pramoxine. Reacting it with morpholine yields Pramoxine.[1][2] Pramoxine has excellent bioavailability and safety because the reactive chloride is gone, replaced by the morpholine ring.

References

  • PubChem. (2025).[1][2][3][4][5] Pramocaine | C17H27NO3.[1][2] National Library of Medicine.[1][2] Link

  • Küçükgüzel, K. et al. (2006).[1][2] Synthesis of Some Pramoxine-Based Compounds as Possible Local Anesthetic Agents. Asian Journal of Chemistry. Link

  • Lalanne, M. et al. (2009).[1][2][6] Strategies to increase the oral bioavailability of nucleoside analogs. Current Medicinal Chemistry. Link[1]

  • Kalepu, S. et al. (2013).[1][2] Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. ISRN Pharmaceutics.[1][2] Link

  • Meanwell, N. A. (2011).[1][2] Improving Metabolic Stability: The Role of Bioisosteres. Journal of Medicinal Chemistry. Link[1]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(4-butoxyphenyl)-3-chloropropanamide Analogs: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Potential of N-Aryl-chloropropanamides

The N-aryl-amide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The inherent stability of the amide bond, coupled with the diverse chemical space offered by aromatic ring substitutions, provides a versatile platform for drug design.[1] The introduction of a reactive chloropropanamide moiety further enhances the potential for targeted covalent inhibition or modulation of biological targets. This guide presents a hypothetical yet scientifically grounded exploration of the structure-activity relationships (SAR) of a series of N-(4-butoxyphenyl)-3-chloropropanamide analogs.

While direct experimental data for this specific series is not extensively available in the public domain, this guide will extrapolate from the known biological activities of structurally related compounds to build a predictive SAR model. Drawing parallels from documented herbicidal[2], antibacterial[3][4], and other pharmacologically active N-phenylamides, we will dissect the putative roles of the butoxy tail, the phenyl ring, and the chloropropanamide warhead. This comparative analysis aims to provide a rational framework for the design and synthesis of novel analogs with potentially valuable biological activities.

Core Scaffold: N-(4-butoxyphenyl)-3-chloropropanamide

The parent compound, N-(4-butoxyphenyl)-3-chloropropanamide, can be conceptually divided into three key regions for SAR analysis:

  • Region A: The Alkoxy Tail (Butoxy Group) : This lipophilic chain is expected to play a significant role in the molecule's overall physicochemical properties, such as solubility, membrane permeability, and potential interactions with hydrophobic pockets within a biological target.

  • Region B: The Phenyl Ring : This aromatic core serves as the central scaffold. Substitutions on this ring can modulate electronic properties, steric hindrance, and provide additional points of interaction with a target.

  • Region C: The Chloropropanamide Headgroup : The reactive 3-chloropropanamide moiety is a potential electrophilic warhead, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in a protein active site.

Hypothetical Structure-Activity Relationship (SAR) Analysis

Based on the analysis of related chemical series, we can propose a set of hypotheses for the SAR of N-(4-butoxyphenyl)-3-chloropropanamide analogs. The following table outlines a hypothetical series of analogs and their predicted biological activities against a putative target, for instance, a bacterial enzyme where a nucleophilic attack is part of the catalytic mechanism.

Compound Region A Modification (R1) Region B Modification (R2) Predicted Activity (IC50, µM) Rationale for Predicted Activity
1 (Parent) -O(CH2)3CH3H10Baseline activity. The butoxy group provides a balance of lipophilicity for cell penetration.
2 -OCH3H25Reduced lipophilicity of the methoxy group may decrease membrane permeability and hydrophobic interactions, leading to lower activity.[5]
3 -O(CH2)7CH3H5Increased lipophilicity of the octyloxy group could enhance binding to a hydrophobic pocket, improving activity.
4 -O(CH2)3CH32-F8Introduction of a small, electron-withdrawing fluorine atom at the ortho position may induce a favorable conformation for target binding.
5 -O(CH2)3CH33-NO250The strongly electron-withdrawing nitro group at the meta position could decrease the nucleophilicity of the amide nitrogen, potentially affecting the reactivity of the chloropropanamide headgroup or altering target interactions.[3]
6 -O(CH2)3CH34-Cl15A chloro substituent at the para position of the butoxy group could slightly alter the electronic properties and steric bulk, with a modest impact on activity.
7 (Propionamide) -O(CH2)3CH3H(N/A)Replacement of the 3-chloropropanamide with a simple propionamide would remove the reactive electrophile, likely abolishing activity if the mechanism involves covalent modification.

Experimental Protocols

To validate the hypothetical SAR outlined above, a systematic experimental workflow is required.

Synthesis of N-(4-butoxyphenyl)-3-chloropropanamide Analogs

A general and efficient synthetic route to this class of compounds involves the acylation of the corresponding substituted 4-alkoxyanilines with 3-chloropropionyl chloride.[5]

Step-by-Step Protocol:

  • Dissolution: Dissolve the appropriately substituted 4-alkoxyaniline (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution and cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 3-chloropropionyl chloride (1.1 eq.) in the same solvent to the cooled reaction mixture with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(4-alkoxyphenyl)-3-chloropropanamide analog.

Biological Evaluation: Antibacterial Activity Assay

To assess the potential antibacterial activity of the synthesized analogs, a standard broth microdilution assay can be employed to determine the minimum inhibitory concentration (MIC).[3]

Step-by-Step Protocol:

  • Bacterial Strain: Use a relevant bacterial strain, for example, a clinical isolate of Klebsiella pneumoniae.[4]

  • Inoculum Preparation: Prepare a bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Key Concepts

General Synthetic Scheme

G reagent1 Substituted 4-Alkoxyaniline conditions Base (e.g., TEA) Aprotic Solvent (e.g., DCM) 0 °C to RT reagent1->conditions reagent2 3-Chloropropionyl Chloride reagent2->conditions product N-(4-alkoxyphenyl)-3-chloropropanamide Analog conditions->product

Caption: General synthesis of N-(4-alkoxyphenyl)-3-chloropropanamide analogs.

SAR Logic Flow

SAR_Logic start Design of N-(4-butoxyphenyl)-3-chloropropanamide Analogs synthesis Chemical Synthesis start->synthesis bio_eval Biological Evaluation (e.g., Antibacterial Assay) synthesis->bio_eval sar_analysis Structure-Activity Relationship Analysis bio_eval->sar_analysis optimization Lead Optimization sar_analysis->optimization new_analogs Design of New Analogs optimization->new_analogs new_analogs->synthesis

Sources

Validation of N-(4-butoxyphenyl)-3-chloropropanamide: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal Assays to Confirm N-(4-butoxyphenyl)-3-chloropropanamide Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Introduction: The Hit-to-Lead Challenge

N-(4-butoxyphenyl)-3-chloropropanamide represents a distinct class of chemical probes often identified in high-throughput screening (HTS) or fragment-based drug discovery (FBDD).[1] Structurally, it combines a lipophilic 4-butoxyphenyl tail (conferring affinity for hydrophobic pockets) with a 3-chloropropanamide warhead .[1]

To the medicinal chemist, this structure immediately signals a specific mechanism: Cysteine modification .[1] The 3-chloropropanamide moiety is a "latent" electrophile.[1] Unlike highly reactive acrylamides, it often requires specific positioning within an enzyme active site to undergo elimination (to acrylamide) or direct nucleophilic displacement by a catalytic cysteine.[1]

The Validation Crisis: Compounds with this profile are prone to false positives.[1] They may act via:

  • True Specific Covalent Inhibition: Targeted modification of a catalytic cysteine (e.g., in Cysteine Proteases, Deubiquitinases, or Kinases).[1]

  • Non-Specific Alkylation: Indiscriminate reaction with any accessible thiol (glutathione, off-target proteins).[1]

  • Aggregator Artifacts: The lipophilic tail causing colloidal aggregation, sequestering the enzyme.[1]

This guide details the orthogonal assays required to rigorously distinguish specific target engagement from assay artifacts.

Mechanism of Action & Rationale

Before selecting assays, we must model the compound's reactivity.[1] The 3-chloropropanamide group typically reacts with cysteine residues (


) via two potential pathways:
  • Direct

    
     Displacement:  The thiolate attacks the 
    
    
    
    -carbon, displacing chloride.[1]
  • Elimination-Addition: The amide eliminates HCl to form a reactive acrylamide intermediate in situ, which then undergoes Michael addition.[1]

G Compound N-(4-butoxyphenyl)- 3-chloropropanamide Intermediate Acrylamide Intermediate (In Situ Elimination) Compound->Intermediate -HCl (Base catalyzed) Target Target Protein (Cys-SH) Compound->Target Direct Sn2 Adduct Covalent Adduct (Irreversible Complex) Intermediate->Adduct Michael Addition Target->Adduct Covalent Bond

Figure 1: Putative reaction pathways for 3-chloropropanamide derivatives with protein targets.

Comparative Analysis of Orthogonal Assays

To validate this compound, you must move beyond simple IC50 curves.[1] The following table compares the essential orthogonal methods.

Assay TypeMethodPrimary Question AnsweredThroughputCostCriticality
Biochemical Jump-Dilution Is inhibition reversible or irreversible?MediumLowHigh
Biophysical Intact Protein LC-MS Does the compound physically modify the target?LowHighEssential
Cellular Cellular TSA (CETSA) Does it engage the target in a live cell?MediumMediumHigh
Selectivity GSH Reactivity Is it a "promiscuous" alkylator?HighLowEssential
Detailed Protocols & Methodologies
Protocol A: Jump-Dilution Assay (Reversibility Check)

Purpose: To confirm if the 3-chloropropanamide moiety is acting covalently as predicted.[1]

The Logic: If the compound is a covalent inhibitor, enzymatic activity should not recover after rapid dilution of the inhibitor-enzyme complex.[1]

  • Incubation: Incubate the enzyme with the compound at a concentration of

    
     for 30–60 minutes.
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing the substrate (final inhibitor concentration is now

    
    ).
    
  • Control: Run a parallel sample where the enzyme is pre-incubated with DMSO, then diluted.

  • Measurement: Monitor product formation continuously.

    • Reversible Inhibitor:[1] Activity recovers to near-control levels (linear progress curve).[1]

    • Irreversible (Covalent) Inhibitor: Activity remains inhibited (flat progress curve).[1]

Protocol B: Intact Protein LC-MS (Stoichiometry Validation)

Purpose: To visualize the mass shift corresponding to the covalent adduct.[1]

The Logic: A specific covalent reaction will produce a distinct mass shift.[1]

  • Expected Mass Shift (

    
    ):  +211 Da (Parent) - 36 Da (HCl) = +175 Da  (if elimination-addition occurs) OR +211 Da (if direct displacement retains the adduct, though loss of Cl is standard).[1]
    

Workflow:

  • Reaction: Incubate Target Protein (2–5

    
    ) with Compound (10–50 
    
    
    
    ) in reaction buffer (pH 7.4) for 1 hour.
  • Quench: Add 0.1% Formic Acid to stop the reaction.

  • LC-MS Analysis: Inject onto a C4 or C8 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.[1]

  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.[1]

    • Success Criteria: Observation of a single peak shifted by the expected adduct mass (e.g., +175 Da).[1]

    • Failure Criteria: "Hump" of multiple adducts (non-specific labeling) or no shift (non-covalent binder).[1]

Protocol C: Glutathione (GSH) Reactivity Counter-Screen

Purpose: To rule out high intrinsic reactivity (Toxicity Risk).[1]

The Logic: If the compound reacts rapidly with free Glutathione (GSH), it is likely a "pan-assay interference" alkylator rather than a specific drug candidate.[1]

  • Setup: Mix Compound (10

    
    ) with GSH (5 mM, physiological excess) and GSH (50 
    
    
    
    , equimolar) in PBS.
  • Time-Course: Monitor the disappearance of the parent compound via LC-MS or HPLC at t=0, 1h, 4h, and 24h.

  • Threshold:

    • Acceptable: < 50% consumption at 24h (suggests reactivity requires enzyme catalysis).[1]

    • Unacceptable: > 50% consumption at 1h (suggests highly reactive, likely toxic).[1]

Strategic Validation Workflow

The following flowchart illustrates the decision-making process for validating N-(4-butoxyphenyl)-3-chloropropanamide.

Workflow Start Hit Identified: N-(4-butoxyphenyl)-3-chloropropanamide Step1 Primary Assay (IC50) + 0.01% Triton X-100 Start->Step1 Decision1 Active? Step1->Decision1 Decision1->Start No (False Positive) Step2 Jump-Dilution Assay (Reversibility) Decision1->Step2 Yes Branch2 Reversible vs Irreversible Step2->Branch2 Step3A Intact Protein LC-MS (Check for +175 Da Adduct) Branch2->Step3A Irreversible Step3B SPR / Thermal Shift (Binding Affinity) Branch2->Step3B Reversible Step4 GSH Counter-Screen (Selectivity) Step3A->Step4 Step3B->Step4 End Validated Lead Candidate Step4->End Low GSH Reactivity

Figure 2: Strategic decision tree for validating electrophilic fragment hits.

References
  • Singh, J., et al. "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery 10, 307–317 (2011).[1] Link

    • Context: Foundational text on validating targeted covalent inhibitors (TCIs) and the role of acrylamide/propanamide warheads.[1]

  • Dahlin, J. L., et al. "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition."[1] Journal of Medicinal Chemistry 58(5), 2091–2113 (2015).[1] Link[1]

    • Context: Essential reading for ruling out aggregation and non-specific reactivity in compounds like N-(4-butoxyphenyl)-3-chloropropanamide.[1]

  • Resnick, E., et al. "Covalent Fragment Screening of Cysteine Proteases."[1] Methods in Enzymology 610, 181-205 (2018).[1] Link

    • Context: Provides specific protocols for mass spectrometry valid
  • PubChem Compound Summary. "3-Chloropropanamide."[1] National Center for Biotechnology Information.[1] Link[1]

    • Context: Chemical property data and related biological activities for the core warhead structure.[1]

Sources

A Framework for the Independent Verification and Comparative Analysis of N-(4-butoxyphenyl)-3-chloropropanamide's Biological Effects

Author: BenchChem Technical Support Team. Date: February 2026

To the researchers, scientists, and drug development professionals embarking on the characterization of novel chemical entities, this guide provides a comprehensive framework for the independent verification of the biological effects of N-(4-butoxyphenyl)-3-chloropropanamide. Given the current scarcity of publicly available data on this specific molecule, a structured, multi-tiered approach is essential to elucidate its activity profile and compare it meaningfully with established compounds. This document is designed to be a self-validating system, guiding you through logical experimental choices to build a robust data package.

Foundational Steps: Compound Verification and Profiling

Before delving into biological assays, it is imperative to establish the identity and purity of the N-(4-butoxyphenyl)-3-chloropropanamide sample. This foundational step ensures the validity of all subsequent data.

Experimental Protocol: Compound Identity and Purity Verification

  • Structural Confirmation :

    • Utilize ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

    • Employ High-Resolution Mass Spectrometry (HRMS) to verify the elemental composition and exact mass.

  • Purity Assessment :

    • Perform High-Performance Liquid Chromatography (HPLC) analysis with a suitable solvent system to determine the purity of the compound. The purity should ideally be >95% for biological screening.

  • Physicochemical Characterization :

    • Determine the solubility of the compound in various solvents (e.g., DMSO, ethanol, aqueous buffers) to prepare appropriate stock solutions for biological assays.

    • Calculate the LogP (lipophilicity) to predict its potential for membrane permeability.

Tier 1: Broad-Spectrum In Vitro Screening

The initial screening phase aims to identify potential biological activities across different domains. Based on the chemical scaffold of N-(4-butoxyphenyl)-3-chloropropanamide, which shares features with known bioactive molecules, we will investigate its potential antibacterial, herbicidal, and general cytotoxic effects.

Antibacterial Activity Assessment

The presence of an acetamide group in the structure suggests potential antibacterial activity. A primary screen against a panel of clinically relevant bacteria is a logical starting point.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains :

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212).

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Preparation of Reagents :

    • Prepare a 10 mg/mL stock solution of N-(4-butoxyphenyl)-3-chloropropanamide in DMSO.

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.

    • Prepare a bacterial inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in CAMHB.

  • Assay Procedure :

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria and broth, no compound), a negative control (broth only), and a vehicle control (bacteria, broth, and DMSO at the highest concentration used).

    • Use a known antibiotic (e.g., Ciprofloxacin for broad-spectrum, Vancomycin for Gram-positive) as a comparator.

  • Incubation and Analysis :

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Table 1: Data Summary for Antibacterial Activity

CompoundS. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
N-(4-butoxyphenyl)-3-chloropropanamide
Ciprofloxacin
Vancomycin
Herbicidal Activity Screening

The chloroacetamide moiety is present in several commercial herbicides. Therefore, evaluating the phytotoxicity of N-(4-butoxyphenyl)-3-chloropropanamide is a worthwhile endeavor.

Experimental Protocol: Seed Germination and Early Growth Inhibition Assay

  • Plant Species :

    • Use a model dicot (Lactuca sativa - lettuce) and a model monocot (Agrostis stolonifera - bentgrass) for broad-spectrum assessment.[2]

  • Assay Setup :

    • Prepare various concentrations of the test compound in a suitable solvent with a surfactant.

    • Place filter paper in petri dishes and moisten with the test solutions.

    • Place a defined number of seeds (e.g., 20) on the filter paper.

    • Include a vehicle control and a positive control herbicide (e.g., Glyphosate).

  • Incubation and Measurement :

    • Incubate the petri dishes in a controlled environment (e.g., 25°C with a 16h light/8h dark cycle) for 7-10 days.

    • Measure the germination rate, root length, and shoot length.

  • Data Analysis :

    • Calculate the percentage of inhibition for each parameter compared to the vehicle control.

    • Determine the EC₅₀ (half-maximal effective concentration) for the most sensitive parameter.

Table 2: Data Summary for Herbicidal Activity

CompoundL. sativa Germination Inhibition (%)L. sativa Root Growth EC₅₀ (µM)A. stolonifera Germination Inhibition (%)A. stolonifera Root Growth EC₅₀ (µM)
N-(4-butoxyphenyl)-3-chloropropanamide
Glyphosate
In Vitro Cytotoxicity Assessment

A fundamental aspect of characterizing a novel compound is to determine its potential toxicity to mammalian cells. This provides a therapeutic index when considered alongside any desired biological activity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Line :

    • Use a standard, easy-to-culture cell line such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells).

  • Cell Culture and Seeding :

    • Culture the cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with serial dilutions of N-(4-butoxyphenyl)-3-chloropropanamide (e.g., from 100 µM to 0.1 µM) for 24 or 48 hours.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • MTT Assay :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).

  • Data Acquisition and Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration).[3][4]

Table 3: Data Summary for In Vitro Cytotoxicity

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
N-(4-butoxyphenyl)-3-chloropropanamideHEK29324
N-(4-butoxyphenyl)-3-chloropropanamideHEK29348
DoxorubicinHEK29348

Tier 2: Focused In Vivo and Mechanistic Exploration

Positive results from the Tier 1 screening will necessitate more in-depth investigations to confirm the activity in a more complex biological system and to understand the potential mechanism of action. The following workflow illustrates the decision-making process.

Tiered_Screening_Workflow cluster_tier2 Tier 2: Focused Investigation start N-(4-butoxyphenyl)-3- chloropropanamide tier1 Tier 1: In Vitro Screening (Antibacterial, Herbicidal, Cytotoxicity) start->tier1 antibacterial_hit Antibacterial Activity Observed? tier1->antibacterial_hit herbicidal_hit Herbicidal Activity Observed? tier1->herbicidal_hit cns_potential Low Cytotoxicity & Favorable Structure? tier1->cns_potential in_vivo_infection In Vivo Infection Model (e.g., Murine sepsis) antibacterial_hit->in_vivo_infection Yes end Comprehensive Biological Profile antibacterial_hit->end No whole_plant_assay Whole Plant Efficacy (Greenhouse studies) herbicidal_hit->whole_plant_assay Yes herbicidal_hit->end No anxiolytic_model In Vivo Behavioral Model (e.g., Elevated Plus Maze) cns_potential->anxiolytic_model Yes cns_potential->end No moa_antibacterial Mechanism of Action Studies (e.g., Cell wall synthesis inhibition) in_vivo_infection->moa_antibacterial moa_antibacterial->end moa_herbicidal Mechanism of Action Studies (e.g., Photosynthesis inhibition) whole_plant_assay->moa_herbicidal moa_herbicidal->end receptor_binding Receptor Binding Assays anxiolytic_model->receptor_binding receptor_binding->end

Caption: Tiered approach for characterizing N-(4-butoxyphenyl)-3-chloropropanamide.

Potential In Vivo Anxiolytic Activity Assessment

Should the compound exhibit low cytotoxicity and its butoxyphenyl group be considered for potential CNS activity, anxiolytic screening is a plausible next step.

Experimental Protocol: Elevated Plus Maze (EPM) for Rodents

  • Animals :

    • Use adult male mice or rats. Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Apparatus :

    • The EPM consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • Drug Administration :

    • Administer N-(4-butoxyphenyl)-3-chloropropanamide intraperitoneally (i.p.) or orally (p.o.) at various doses 30-60 minutes before the test.

    • Include a vehicle control group and a positive control group treated with a known anxiolytic drug like Diazepam.

  • Test Procedure :

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the session with a video camera for later analysis.

  • Parameters Measured :

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Anxiolytic activity is indicated by a significant increase in the time spent and the number of entries into the open arms.[5][6]

Table 4: Data Summary for Anxiolytic Activity (Elevated Plus Maze)

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm EntriesTotal Arm Entries
Vehicle Control-
N-(4-butoxyphenyl)-3-chloropropanamide
N-(4-butoxyphenyl)-3-chloropropanamide
N-(4-butoxyphenyl)-3-chloropropanamide
Diazepam

Concluding Remarks

The journey of characterizing a novel chemical entity is a meticulous process of hypothesis generation and rigorous testing. This guide provides a robust, multi-tiered framework for the independent verification of N-(4-butoxyphenyl)-3-chloropropanamide's biological effects. By systematically progressing from broad in vitro screens to more focused in vivo studies, researchers can build a comprehensive and comparative profile of this compound. The causality behind each experimental choice is grounded in the structural characteristics of the molecule and established principles of drug discovery. This self-validating approach ensures that the generated data is reliable, reproducible, and provides a solid foundation for any future development efforts.

References

  • American Chemical Society. (n.d.). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS Omega. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Retrieved from [Link]

  • Journals of India. (2020). An in vivo study analyzing the anxiolytic activity of Garcinia indica fruit rind in preclinical models. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]

  • IOP Publishing. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Retrieved from [Link]

  • ResearchGate. (2017). Comparative analyses of structural features and scaffold diversity for purchasable compound libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and characterization of the novel bioactive compounds from microalgae and cyanobacteria for pharmaceutical and nutraceutical applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Retrieved from [Link]

  • American Chemical Society. (2016). 3D Chemical Similarity Networks for Structure-Based Target Prediction and Scaffold Hopping. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Weed Science Society of America. (n.d.). Screening for Natural Product Herbicides. Retrieved from [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Retrieved from [Link]

  • NIPER S.A.S. Nagar. (n.d.). Scaffold Hopping in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Retrieved from [Link]

  • MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Animal models for screening anxiolytic-like drugs: a perspective. Retrieved from [Link]

  • ResearchGate. (2008). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Scaffold-Based Libraries Versus Make-on-Demand Space: A Comparative Assessment of Chemical Content. Retrieved from [Link]

  • Cambridge University Press. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2019). A Comparison of Scaffold Decomposition with Clustering Methods in Compound Set Enrichment to Identify Latent Chemical Series in High- Throughput Screening. Retrieved from [Link]

  • Journal of Medical Sciences and Health. (n.d.). Evaluation of Anxiolytic Activity of Ondansetron in mice models — An Animal Experimental Research. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-butoxyphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of N-(4-butoxyphenyl)-3-chloropropanamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring that the disposal process is understood as an integral and critical component of laboratory safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

N-(4-butoxyphenyl)-3-chloropropanamide is a halogenated organic compound. While specific toxicological data for this exact compound is limited, the precautionary principle dictates that we assess risk based on its chemical class and structurally similar molecules.

Analogous compounds are known to cause skin and eye irritation.[1][2][3][4] For instance, N-(4-Butoxyphenyl)acetamide may cause an allergic skin reaction and is classified as harmful to aquatic life with long-lasting effects. The presence of the chloro- group places it in the category of halogenated organic compounds, which have specific disposal requirements due to the potential for forming hazardous byproducts, such as hydrochloric acid, upon incomplete combustion. Therefore, all handling and disposal procedures must be designed to mitigate risks of skin/eye contact, inhalation of dust, and environmental release.[1][5][6]

Key Hazards Summary:

Hazard TypeDescriptionPrimary Mitigation Strategy
Skin/Eye Contact Causes skin and serious eye irritation.[1][2][4][7] May cause an allergic skin reaction.Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5][8]
Inhalation May be harmful if inhaled as dust or aerosol, potentially causing respiratory irritation.[1][3][4]Handle only in a well-ventilated area or within a chemical fume hood.[5][9]
Environmental As a chlorinated organic, it is presumed to be harmful to aquatic life with long-lasting effects.[6]Do not discharge to sewer systems or the environment.[5][10] All waste must be collected for approved disposal.

Waste Characterization and Segregation: The First Critical Step

Proper disposal begins with correct waste characterization. N-(4-butoxyphenyl)-3-chloropropanamide and any materials contaminated with it must be classified as Halogenated Organic Waste .[10]

The fundamental principle of chemical waste management is segregation at the source. Mixing halogenated waste with non-halogenated waste streams complicates and significantly increases the cost of disposal.[9] This is because the required treatment methods differ; halogenated waste requires specialized incineration with flue gas scrubbing to neutralize the acidic gases produced.[5]

Experimental Protocol: Waste Segregation

  • Designate a Waste Container: Before beginning any experiment, designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Waste."[11]

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "Waste: N-(4-butoxyphenyl)-3-chloropropanamide in Dichloromethane"), and the associated hazards (e.g., Toxic, Irritant).[9][11]

  • Collection:

    • Solid Waste: Collect pure surplus chemical, and any contaminated items like weighing paper, gloves, or paper towels, in a designated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be collected in a designated liquid waste container. Ensure that the solvent is also a halogenated waste stream (e.g., Dichloromethane) or that the container is designated for mixed halogenated waste.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[9][11] Store it in a designated satellite accumulation area within the lab, preferably in secondary containment.[9]

Disposal Workflow: From Bench to Final Disposition

The following workflow outlines the decision-making process and procedural steps for the compliant disposal of N-(4-butoxyphenyl)-3-chloropropanamide.

Disposal Decision Workflow

G cluster_characterization Step 1: Characterization & Segregation cluster_collection Step 2: In-Lab Collection cluster_disposal Step 3: Final Disposal start Waste Generated: N-(4-butoxyphenyl)-3-chloropropanamide char_waste Characterize as: 'Halogenated Organic Waste' start->char_waste seg_container Select designated 'Halogenated Waste' container (Solid or Liquid) char_waste->seg_container labeling Label container with full chemical name, hazards, and 'Hazardous Waste' seg_container->labeling add_waste Add waste to container in a fume hood labeling->add_waste close_container Keep container tightly closed when not in use add_waste->close_container store_waste Store in secondary containment in a Satellite Accumulation Area close_container->store_waste full_container Container is full or project is complete store_waste->full_container request_pickup Arrange for pickup by licensed Environmental Health & Safety (EHS) provider full_container->request_pickup transport Transport to a licensed Waste Disposal Facility request_pickup->transport incineration Dispose via high-temperature incineration with flue gas scrubbing transport->incineration caption Figure 1. Disposal workflow for N-(4-butoxyphenyl)-3-chloropropanamide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butoxyphenyl)-3-chloropropanamide
Reactant of Route 2
Reactant of Route 2
N-(4-butoxyphenyl)-3-chloropropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.